N,N-Diethylbenzenesulfonamide
Description
The exact mass of the compound N,N-Diethylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3551. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-Diethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFUJULXRFHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075120 | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-50-8 | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6LR4L2AD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Diethylbenzenesulfonamide: Properties, Structure, and Scientific Applications
This guide provides a comprehensive technical overview of N,N-Diethylbenzenesulfonamide, a molecule of significant interest within contemporary chemical and pharmaceutical research. We will move beyond a simple recitation of facts to explore the causal relationships behind its properties and the strategic considerations for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound.
Core Molecular Profile and Physicochemical Properties
N,N-Diethylbenzenesulfonamide (CAS No. 1709-50-8) is a tertiary sulfonamide characterized by a benzene ring bonded to a sulfonyl group, which in turn is N,N-disubstituted with two ethyl groups.[1][2] This structure imparts a specific set of physicochemical properties that dictate its behavior in chemical and biological systems.
The benzenesulfonamide unit is a cornerstone in medicinal chemistry, appearing in a multitude of marketed drugs.[3][4] Understanding the properties of N,N-Diethylbenzenesulfonamide provides a fundamental baseline for designing more complex molecules and for studying metabolic pathways, such as N-dealkylation, which are critical in drug development.[3][4]
Key Physicochemical Data
Quantitative data for N,N-Diethylbenzenesulfonamide and a closely related analogue are summarized below. The inclusion of N,N-Diethyl-4-methylbenzenesulfonamide provides a valuable comparison point, illustrating how a minor structural modification (a para-methyl group) can influence physical properties like the melting point.
| Property | Value for N,N-Diethylbenzenesulfonamide | Value for N,N-Diethyl-4-methylbenzenesulfonamide | Reference |
| Molecular Formula | C₁₀H₁₅NO₂S | C₁₁H₁₇NO₂S | [1][2][5] |
| Molecular Weight | 213.30 g/mol | 227.32 g/mol | [1][2] |
| IUPAC Name | N,N-diethylbenzenesulfonamide | N,N-diethyl-4-methylbenzenesulfonamide | [1] |
| CAS Number | 1709-50-8 | 649-15-0 | [1][5] |
| Melting Point | Data not available | 60 °C | [6] |
| XLogP3-AA | 1.8 | Not available | [1] |
| Hydrogen Bond Donor Count | 0 | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 (2 sulfonyl oxygens, 1 nitrogen) | 3 | [1] |
Molecular Structure and Conformation
The three-dimensional structure of N,N-Diethylbenzenesulfonamide dictates its interaction with other molecules, including biological targets. While a specific crystal structure for this exact molecule is not publicly available, extensive crystallographic studies on closely related sulfonamides provide deep insights into its likely conformation and intermolecular behavior.[7][8]
Structural Analysis
The molecule adopts a conformation where the nitrogen atom is bonded to the sulfur of the sulfonyl group. The geometry around the sulfur atom is approximately tetrahedral. Analysis of related structures, such as N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, reveals that a staggered conformation around the N-S bond is typically adopted.[7] The ethyl groups are flexible, with four rotatable bonds contributing to the molecule's conformational possibilities.[1]
In the solid state, related sulfonamide structures demonstrate the formation of dimers and other supramolecular assemblies through weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking of the benzene rings.[7][8] Although N,N-Diethylbenzenesulfonamide itself lacks a classic hydrogen bond donor (like an N-H proton), the potential for weak C-H···O interactions with the sulfonyl oxygens remains, influencing its crystal packing and physical properties.
Caption: 2D Molecular Structure of N,N-Diethylbenzenesulfonamide.
Synthesis and Characterization
The synthesis of N,N-Diethylbenzenesulfonamide is a standard academic and industrial procedure, valued for its high yield and reliability. The primary route involves the reaction of benzenesulfonyl chloride with diethylamine.
Standard Synthesis Protocol
This protocol describes a robust method for synthesizing N,N-Diethylbenzenesulfonamide from commercially available starting materials. The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile with the nucleophilic secondary amine. The use of a tertiary amine base (like triethylamine) is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
Benzenesulfonyl chloride
-
Diethylamine
-
Triethylamine or pyridine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Electrophile: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled amine solution over 20-30 minutes. The dropwise addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N,N-Diethylbenzenesulfonamide can be purified by flash column chromatography on silica gel if necessary.
Caption: Workflow for the Synthesis of N,N-Diethylbenzenesulfonamide.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be validated through spectroscopic analysis.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring (typically in the δ 7.5-7.9 ppm region) and two signals for the ethyl groups: a quartet for the -CH₂- protons (around δ 3.2-3.4 ppm) and a triplet for the -CH₃ protons (around δ 1.1-1.3 ppm), consistent with data from related structures.[9]
-
¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (δ 125-140 ppm), the methylene carbons of the ethyl groups (around δ 42 ppm), and the methyl carbons (around δ 14 ppm).[9]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial validation of the functional groups. Strong characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, typically appearing around 1340-1315 cm⁻¹ and 1185-1145 cm⁻¹, respectively.[9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 213. Subsequent fragmentation patterns would likely involve the loss of ethyl groups or cleavage of the S-N bond.[9]
Relevance and Applications in Research and Drug Development
N,N-Diethylbenzenesulfonamide serves as a vital model compound and structural scaffold in several areas of advanced research.
Model for Drug Metabolism Studies
The N,N-diethylamino group is a common feature in many pharmaceutical agents. The metabolic N-dealkylation of such groups, often catalyzed by cytochrome P450 enzymes, is a critical pathway that affects a drug's efficacy, duration of action, and potential for drug-drug interactions.[3][4]
Recent studies have utilized N,N-Diethylbenzenesulfonamide as a model substrate for investigating electrochemical methods that mimic these oxidative metabolic transformations.[3][9] This research, particularly focusing on Shono oxidation, allows for the controlled synthesis of mono- and di-dealkylated metabolites, providing valuable reference standards for pharmacokinetic and toxicological studies without the need for complex biological systems.[3][9]
Scaffold in Medicinal Chemistry
The broader class of benzenesulfonamides, for which N,N-Diethylbenzenesulfonamide is a parent structure, is of immense importance in drug discovery.[4][10] These scaffolds exhibit a wide range of biological activities, including antibacterial, antiviral, and enzyme inhibitory properties.[10] While N,N-Diethylbenzenesulfonamide itself is not an active therapeutic, its derivatives are synthesized and tested for various biological activities. For instance, the synthesis of novel N,N-diethylamide-bearing sulfonamides has been explored for developing new antibacterial agents.[10]
The predictable chemistry and structural rigidity of the benzenesulfonamide core make it an excellent starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion
N,N-Diethylbenzenesulfonamide is more than a simple organic molecule; it is a foundational tool for both fundamental and applied science. Its well-defined chemical properties, straightforward synthesis, and direct relevance to the ubiquitous sulfonamide functional group make it an indispensable compound for medicinal chemists and drug development professionals. A thorough understanding of its structure and reactivity provides a powerful platform for designing novel therapeutics and for elucidating the complex metabolic pathways that govern the fate of drugs in biological systems.
References
-
PubChem. N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Várda, E.F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules. [Link]
-
SpectraBase. N,N-diethyl benzene sulfonamide. John Wiley & Sons, Inc. [Link]
-
Gálico, D.A., et al. (2012). N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide. Acta Crystallographica Section E. [Link]
-
Khan, I.U., et al. (2011). Diethyl-N,N′-[1,3-phenylenebis(methylene)]dibenzenesulfonamide. Acta Crystallographica Section E. [Link]
-
Ajani, O.O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
Várda, E.F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. PubMed Central. [Link]
-
PrepChem. Synthesis of N,N-Diethylbenzamide. [Link]
-
U.S. Environmental Protection Agency (EPA). Benzenesulfonamide, N,N-diethyl-. [Link]
-
Ajani, O.O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. [Link]
-
Organic Syntheses. (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. [Link]
-
Várda, E.F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. ResearchGate. [Link]
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- 10. journalcsij.com [journalcsij.com]
Technical Whitepaper: Solubility Profile and Thermodynamic Analysis of N,N-Diethylbenzenesulfonamide (DEBSA)
[1]
Executive Summary
N,N-Diethylbenzenesulfonamide (DEBSA) represents a critical structural motif in the synthesis of pharmaceutical intermediates, plasticizers, and electrolyte additives.[1] Unlike its primary sulfonamide counterparts, DEBSA lacks an acidic N-H proton, rendering it insoluble in aqueous alkali—a property that dictates its separation and purification strategies.[1]
This guide provides an in-depth analysis of the solubility behavior of DEBSA in organic solvent systems.[1] It moves beyond static data points to explain the mechanistic drivers of dissolution (solute-solvent interactions) and provides a validated experimental framework for determining thermodynamic solubility parameters (enthalpy, entropy, and Gibbs free energy) essential for process scale-up.[1]
Physicochemical Profile & Solubility Mechanism[1][2]
To predict solubility behavior, one must analyze the competing intermolecular forces within the DEBSA molecule.[1]
Structural Determinants of Solubility
DEBSA (MW: 213.30 g/mol ) is an amphiphilic molecule with distinct polarity zones:
-
Lipophilic Domain: The phenyl ring and the two ethyl groups contribute significant hydrophobicity, driving solubility in non-polar and moderately polar organic solvents.[1]
-
Polar Domain: The sulfonyl (
) moiety is highly polar but, in the N,N-disubstituted form, acts only as a hydrogen bond acceptor .[1]
Solubility Interaction Matrix
The following table summarizes the qualitative solubility profile of DEBSA based on "Like Dissolves Like" principles and experimental literature precedents.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Driver |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions; dispersion forces with the phenyl ring.[1] |
| Polar Aprotic | Acetonitrile (ACN), DMSO, DMF | High | Strong dipole interactions with the sulfonyl group without H-bond competition.[1] |
| Alcohols (Short Chain) | Methanol, Ethanol | Moderate to High | Solvation of the sulfonyl oxygens via H-bonding (solvent as donor).[1] |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | Lack of polar interactions to overcome the crystal lattice/cohesive energy of DEBSA.[1] |
| Aqueous Systems | Water, Aqueous NaOH | Insoluble | Hydrophobic effect dominates; lack of acidic proton prevents salt formation in alkali.[1] |
Experimental Protocol: Determination of Thermodynamic Solubility
When specific literature data is absent for a novel solvent system, the Laser Dynamic Monitoring Method is the gold standard for generating precise solubility curves.[1] This method minimizes human error associated with visual endpoint detection.[1]
Validated Workflow
The following protocol ensures reproducibility and thermodynamic equilibrium.
Figure 1: Workflow for the Laser Dynamic Solubility Determination. This closed-loop system ensures data is captured only when thermodynamic equilibrium is reached.[1]
Step-by-Step Methodology
-
Apparatus Setup: Utilize a double-jacketed glass vessel connected to a precision water bath (control accuracy
K). Insert a laser source and a light intensity sensor on opposite sides of the vessel.[1] -
Solute Addition: Add a known mass (
) of DEBSA and solvent ( ) to the vessel. -
Dynamic Dissolution: Heat the mixture slowly (
K/h) while stirring. Monitor the laser transmittance. -
Endpoint Determination: The temperature at which transmittance reaches its maximum stable value is recorded as the saturation temperature (
) for that specific mole fraction.[1] -
Gravimetric Verification: For higher accuracy, withdraw supernatant at equilibrium, filter (0.45 µm PTFE), and dry to constant weight to verify concentration.[1]
Thermodynamic Modeling & Analysis
Raw solubility data must be correlated using thermodynamic models to be useful for process simulation.[1]
The Modified Apelblat Equation
The Modified Apelblat model is the industry standard for correlating solubility (
- : Mole fraction solubility of DEBSA.
- : Absolute temperature (Kelvin).[1]
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Functions
Using the Van't Hoff analysis, the dissolution enthalpy (
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with Temperature).[1] -
Positive
: Entropy-driven process (Disorder increases upon mixing).[1]
Figure 2: Logic flow for converting raw experimental data into actionable thermodynamic parameters for reactor design.
Applications in Separation and Synthesis[1]
Understanding the solubility of DEBSA allows for the optimization of downstream processing (DSP).[1]
Separation from Primary Sulfonamides
A common impurity in DEBSA synthesis is the primary benzenesulfonamide.[1]
-
Mechanism: Primary benzenesulfonamides have an acidic proton (
) and form water-soluble salts with NaOH.[1] DEBSA ( -disubstituted) has no acidic proton and remains in the organic phase (e.g., DCM or Toluene).[1] -
Protocol:
Electrochemical Synthesis Solvent Selection
Recent studies (e.g., Shono oxidation) utilize DEBSA in methanol/acetonitrile mixtures.[1]
-
Solvent Role: Methanol acts as both solvent and nucleophile.[1]
-
Solubility Requirement: High solubility is required to maintain conductivity and mass transfer at the electrode surface.[1]
-
Recommendation: Use a mixture of Acetonitrile (co-solvent for solubility) and Methanol (reactant) in a 9:1 to 1:1 ratio depending on current density requirements.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 74367, N,N-Diethylbenzenesulfonamide. Retrieved from [Link]
-
Sella, A. (2012).[1] Classic Kit: The Dean-Stark Apparatus. Chemistry World. (Reference for water removal in sulfonamide synthesis). Retrieved from [Link]
-
Gao, Y., et al. (2024).[1] Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide. Journal of Organic Chemistry / NIH.[1] (Context for solvent usage in electrochemical applications). Retrieved from [Link]
-
Sha, F., et al. (2012).[1] Solubility of 4-Methyl-N-phenylbenzenesulfonamide in Organic Solvents. Journal of Chemical & Engineering Data. (Analogous thermodynamic modeling protocol). Retrieved from [Link][1]
Technical Whitepaper: Biological Profile and Applications of N,N-Diethylbenzenesulfonamide
[1][2]
Executive Summary
N,N-Diethylbenzenesulfonamide (DEBSA; CAS 1709-50-8) represents a distinct class of lipophilic sulfonamides.[1][2] Unlike primary sulfonamide antibiotics (e.g., sulfamethoxazole) which target dihydropteroate synthase (DHPS) via a
Chemical Structure & Pharmacophore Analysis
The biological distinctiveness of DEBSA stems from its substitution pattern.[1][2]
-
Lipophilicity: The two ethyl groups on the nitrogen significantly increase
compared to primary sulfonamides, facilitating blood-brain barrier (BBB) penetration and cellular uptake in Gram-negative bacteria.[1][2] -
Lack of Ionization: Being a tertiary sulfonamide, DEBSA does not ionize at physiological pH.[1][2] This prevents it from mimicking
-aminobenzoic acid (PABA), the classic mechanism for sulfa drugs.[1][2] -
Electronic Character: The sulfonyl group (
) acts as a strong electron-withdrawing group (EWG), deactivating the benzene ring but stabilizing the molecule against hydrolytic cleavage, making it an excellent scaffold for metabolic stability studies.[1][2]
| Property | Value | Implication |
| Molecular Formula | Core scaffold for SAR studies | |
| Molecular Weight | 213.30 g/mol | Fragment-like space; high ligand efficiency |
| H-Bond Donors | 0 | High membrane permeability |
| H-Bond Acceptors | 2 (Sulfonyl oxygens) | Receptor interaction points (e.g., GyrB) |
Biological Activity & Mechanism of Action[1][2][4]
Antimicrobial Activity: The DNA Gyrase Shift
While classic sulfonamides inhibit folate synthesis, DEBSA and its derivatives have been identified as inhibitors of bacterial DNA gyrase (Topoisomerase II) .[1][2]
-
Mechanism: Molecular docking studies suggest that lipophilic tertiary sulfonamides bind to the ATPase domain of the GyrB subunit.[1][2] This binding sterically hinders ATP hydrolysis, preventing the introduction of negative supercoils into DNA, which is lethal to bacteria during replication.[1][2]
-
Spectrum: Activity is observed against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), driven by the molecule's ability to permeate the lipid-rich bacterial cell wall.[1][2]
Insect Repellency (Spatial Repellency)
DEBSA is a structural bioisostere of DEET (
-
Pharmacology: It interacts with odorant receptors (Ors) and gustatory receptors (Grs) in insects.[1][2] The sulfonyl group replaces the carbonyl of DEET, altering the electrostatic potential surface while maintaining the steric bulk required for receptor blocking.[1][2]
-
Efficacy: While slightly less potent than DEET, it exhibits lower volatility, potentially offering longer protection times in specific formulations.[1][2]
Metabolic Probe Activity (Oxidative Dealkylation)
DEBSA is a "gold standard" substrate for studying cytochrome P450 (CYP450) mediated
-
Pathway: The ethyl groups undergo
-hydroxylation followed by spontaneous cleavage to release acetaldehyde and the secondary sulfonamide.[1][2] -
Utility: It is used to validate electrochemical biomimetic systems (e.g., Shono oxidation) that predict drug metabolism without using live animals.[1][2]
Mechanistic Visualization
The following diagram illustrates the divergent pathways of DEBSA compared to classic sulfa drugs.
Figure 1: Divergent biological pathways of DEBSA.[1][2] Unlike classic sulfonamides that target DHPS, DEBSA targets DNA Gyrase and serves as a substrate for oxidative dealkylation.[1][2]
Experimental Protocols
Synthesis of N,N-Diethylbenzenesulfonamide
Rationale: A robust, self-validating protocol using Schotten-Baumann conditions to ensure high yield and purity for biological testing.[1][2]
Reagents: Benzenesulfonyl chloride (1.0 eq), Diethylamine (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).[1][2]
-
Setup: Charge a 3-neck round-bottom flask with anhydrous DCM (0.5 M concentration relative to substrate) and Triethylamine under
atmosphere. -
Addition 1: Cool to 0°C. Add Diethylamine dropwise.
-
Addition 2: Add Benzenesulfonyl chloride dropwise over 30 minutes, maintaining temperature
to prevent thermal decomposition. -
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1][2]
-
Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with brine, dry over
.[1][2][3] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1][2]
Antimicrobial Assay (MIC Determination)
Rationale: Standard broth microdilution to quantify potency against Gyrase-susceptible strains.[1][2]
-
Preparation: Dissolve DEBSA in DMSO (stock 10 mg/mL).
-
Inoculum: Adjust S. aureus (ATCC 25923) and E. coli (ATCC 25922) to
McFarland standard ( CFU/mL). -
Dilution: In a 96-well plate, perform serial 2-fold dilutions of DEBSA in Mueller-Hinton broth (Range: 512
to 1 ). -
Control: Include Ciprofloxacin (positive control for Gyrase inhibition) and DMSO (vehicle control).[1][2]
-
Incubation:
for 24 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1][2]
Metabolic Stability Workflow (Biomimetic Oxidation)
Rationale: To simulate hepatic metabolism using an electrochemical cell, avoiding animal sacrifice.[1][2]
Figure 2: Electrochemical workflow mimicking CYP450 oxidative dealkylation of DEBSA.
Toxicology & Safety Profile
Researchers must handle DEBSA with specific precautions due to its lipophilic nature and potential for absorption.[1][2]
-
Acute Toxicity: Classified as Acute Tox. 4 (Oral).[1][2] Harmful if swallowed.[1][2]
-
Skin/Eye: Causes serious eye irritation (Eye Irrit.[1][2] 2) and skin irritation.[1][2] The diethyl substitution increases dermal absorption rates compared to primary sulfonamides.[1][2]
-
Handling: Use nitrile gloves and chemical safety goggles.[1][2] All synthesis steps involving benzenesulfonyl chloride must be performed in a fume hood due to the lachrymatory nature of the starting material.[1][2]
References
-
Ajani, O. O., et al. (2013).[1][2][3][4] "Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives." Chemical Science International Journal, 3(1), 34-49.[1][2] Link
-
PubChem. (2025).[1][2][5] "N,N-Diethylbenzenesulfonamide | C10H15NO2S."[1][2][5] National Library of Medicine.[1][2] Link[1][2]
-
ResearchGate. (2025).[1][2] "Molecular docking of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide with DNA gyrase." Link
-
National Institutes of Health (NIH). (2024).[1][2] "Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor." Link[1][2]
Sources
- 1. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalcsij.com [journalcsij.com]
- 5. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Antibacterial Potential of N,N-Diethylbenzenesulfonamide Derivatives: A Technical Guide
This technical guide provides an in-depth analysis of the antibacterial potential of N,N-Diethylbenzenesulfonamide derivatives . It focuses specifically on the N,N-diethylalkanamide substituted sulfonamides, a class of compounds where the diethyl moiety acts as a lipophilic modulator to enhance the pharmacokinetic profile of the classic sulfonamide pharmacophore.
Executive Summary
The resurgence of multi-drug resistant (MDR) bacteria has necessitated the re-engineering of established pharmacophores. Sulfonamides, the first synthetic antibacterial agents, traditionally target the folate pathway.[1] However, their utility is often limited by resistance and poor tissue penetration.
Recent medicinal chemistry efforts have focused on N,N-Diethylbenzenesulfonamide derivatives —specifically those incorporating an N,N-diethylalkanamide side chain. Unlike simple N1-disubstituted sulfonamides (which are generally inactive), these derivatives maintain the essential bio-isosteric properties required for enzyme inhibition while utilizing the N,N-diethyl group to modulate lipophilicity, enhance membrane permeability, and potentially inhibit secondary targets like Carbonic Anhydrase (CA).
Key Technical Insight: The "N,N-diethyl" nomenclature in active literature typically refers to a distal carboxamide moiety (–C(=O)N(Et)₂), not the direct substitution of the sulfonamide nitrogen (–SO₂N(Et)₂), which would abolish the critical ionization required for Dihydropteroate Synthase (DHPS) inhibition.
Chemical Basis & Structure-Activity Relationship (SAR)[2]
The Pharmacophore
The antibacterial activity of these derivatives hinges on a dual-component scaffold:
-
The Sulfonamide Core (Ph-SO₂NH-): Mimics p-aminobenzoic acid (PABA).[1][2][3][] The N1-proton must remain ionizable (or metabolically accessible) to bind the DHPS active site.
-
The N,N-Diethylalkanamide Tail (-R-CON(Et)₂):
-
Lipophilicity: The diethyl group significantly increases logP, facilitating passive diffusion across the bacterial cell wall (particularly in Gram-negative strains like E. coli).
-
Steric Bulk: Prevents rapid metabolic degradation of the amide bond.
-
Electronic Effects: The carbonyl group of the amide can participate in hydrogen bonding within the enzyme pocket or with water channels.
-
SAR Visualization
The following diagram illustrates the critical structural requirements for activity.
Figure 1: Structural logic of N,N-diethylalkanamide benzenesulfonamides. The core binds the target, while the tail ensures the drug reaches the cytoplasm.
Mechanism of Action (MOA)
Primary Mechanism: Competitive Inhibition of DHPS
The primary mode of action remains the competitive inhibition of Dihydropteroate Synthase (DHPS) .[5]
-
Bacteria must synthesize folate de novo from PABA, pteridine, and glutamate.[]
-
The sulfonamide moiety (Ph-SO₂NH-) acts as a structural analogue of PABA.[3]
-
It competitively binds to DHPS, blocking the condensation of PABA with pteridine diphosphate.
-
Result: Depletion of dihydrofolate, cessation of DNA synthesis, and bacteriostasis.[2]
Secondary Mechanism: Carbonic Anhydrase (CA) Inhibition
Certain benzenesulfonamide derivatives exhibit inhibitory activity against bacterial Carbonic Anhydrases (specifically
-
Relevance: Bacterial CAs are essential for pH homeostasis and metabolic carboxylation reactions.
-
Synergy: The N,N-diethyl tail can interact with the hydrophobic pocket of the CA active site, potentially offering a dual-mechanism of action that reduces the likelihood of resistance development.
Experimental Framework
Synthesis Protocol
To evaluate these derivatives, a robust synthetic pathway is required. The following protocol describes the synthesis of N,N-diethyl-2-(phenylsulfonamido)alkanamides .
Reagents:
-
Amino acid (e.g., L-Phenylalanine, L-Proline)
-
Benzenesulfonyl chloride[6]
-
Oxalyl chloride[6]
-
Dichloromethane (DCM), Na₂CO₃ (aq).
Workflow Diagram:
Figure 2: Step-wise synthesis of N,N-diethylamide bearing sulfonamides.
Antibacterial Screening Protocol (MIC Assay)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).
-
Inoculum Prep: Standardize bacterial suspension to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Prep: Dissolve derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in 96-well plates (Range: 500
g/mL to 0.9 g/mL). -
Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity or spectrophotometric reading at 600 nm.
-
Control: Streptomycin or Ciprofloxacin as positive control; DMSO as negative control.
Data Analysis & Performance
The following table summarizes the antibacterial efficacy of key N,N-diethyl derivatives synthesized and tested in recent literature (e.g., Ajani et al.).
Table 1: Comparative MIC Values (
| Compound ID | Structure Description | E. coli (Gram-) | S. aureus (Gram+) | Activity Class |
| 8j | N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | 12.5 | 25.0 | High |
| 2b | N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide | Active | 1.8 | High |
| 22 | 4-(3-(diethylamino)-3-oxo-propyl)...sulfonate | 12.5 | >50 | Moderate (Gram- selective) |
| Ref | Streptomycin (Standard) | 6.25 | 12.5 | Clinical Standard |
Interpretation:
-
Compound 8j (Phenylalanine derivative) shows broad-spectrum activity comparable to clinical standards. The benzyl side chain likely enhances hydrophobic interaction with the target enzyme.
-
Compound 2b (Proline derivative) is highly effective against S. aureus, suggesting the rigid pyrrolidine ring constrains the sulfonamide into a favorable binding conformation.
Future Outlook & Toxicity
While the antibacterial potential is clear, the development of these derivatives must address:
-
Selectivity: Ensuring high affinity for bacterial DHPS over human carbonic anhydrases to minimize side effects (e.g., diuresis, acidosis).
-
Solubility: The high lipophilicity of the N,N-diethyl tail improves permeation but may reduce aqueous solubility, requiring formulation strategies (e.g., salt formation or cyclodextrin encapsulation).
-
Resistance: Testing against sulfonamide-resistant strains is critical to validate if the "dual-mechanism" (DHPS + CA inhibition) hypothesis holds true in vivo.
References
-
Ajani, O. O., et al. (2013).[6][7] "Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives." Chemical Science International Journal, 3(1), 34-49. Link
-
Ajani, O. O., et al. (2012). "Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides and their Arylsulfonamide Precursors." ResearchGate.[6] Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
BOC Sciences. "Sulfonamide Antibiotics: Definition, Mechanism and Research."
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- 1. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journalcsij.com [journalcsij.com]
An In-depth Technical Guide to the Potential Therapeutic Applications of N,N-Diethylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: N,N-Diethylbenzenesulfonamide, a member of the sulfonamide class of organic compounds, has yet to be fully explored for its therapeutic potential. This guide provides a comprehensive overview of the existing, albeit limited, research and outlines potential avenues for investigation. While direct clinical applications have not been established, promising parallels with structurally similar compounds suggest potential utility as an antibacterial agent and, most notably, as an insect repellent. This document will delve into the chemical properties of N,N-Diethylbenzenesulfonamide, explore its potential mechanisms of action in different biological contexts, and provide detailed, actionable experimental protocols for researchers seeking to investigate these applications. The overarching goal is to equip scientists with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this intriguing molecule.
Introduction to N,N-Diethylbenzenesulfonamide: A Molecule of Latent Potential
N,N-Diethylbenzenesulfonamide belongs to the benzenesulfonamide family, a class of compounds renowned for its significant contributions to medicinal chemistry.[1] The sulfonamide functional group is a cornerstone of numerous commercially available drugs, highlighting the therapeutic relevance of this chemical scaffold.[1] While many sulfonamides have been developed as antibacterial agents, the specific compound N,N-Diethylbenzenesulfonamide remains largely uninvestigated in a therapeutic context.
This guide aims to bridge this knowledge gap by providing a scientifically grounded exploration of its potential applications. By examining its chemical properties and drawing logical parallels with structurally related molecules, we can formulate testable hypotheses and design rigorous experimental workflows to evaluate its bioactivity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N,N-Diethylbenzenesulfonamide is fundamental to any investigation into its therapeutic potential. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C10H15NO2S | PubChem[2] |
| Molecular Weight | 213.3 g/mol | ChemicalBook[3] |
| CAS Number | 1709-50-8 | PubChem[2] |
| Melting Point | 38.5-40 °C | ChemicalBook[3] |
| Boiling Point | 314°C (estimate) | ChemicalBook[3] |
| Density | 1.1764 (estimate) | ChemicalBook[3] |
| pKa | -4.91±0.70 (Predicted) | ChemicalBook[3] |
| Solubility | Insoluble in alkali | Shaalaa.com[4] |
The lack of an acidic hydrogen on the nitrogen atom renders N,N-Diethylbenzenesulfonamide insoluble in alkaline solutions.[4] This is a key chemical characteristic that distinguishes it from primary and secondary sulfonamides and must be considered in formulation and experimental design.
Potential Therapeutic Application I: Antibacterial Agent
The sulfonamide moiety is famously associated with antibacterial drugs that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] While many clinically used sulfonamides are primary or secondary amines, the potential for tertiary sulfonamides to exhibit antibacterial activity, either through a similar or a different mechanism, warrants investigation.
Hypothesized Mechanism of Action
Given the structural differences from classic sulfa drugs, it is plausible that N,N-Diethylbenzenesulfonamide may exert antibacterial effects through alternative mechanisms. One such possibility is the inhibition of other essential bacterial enzymes, such as DNA gyrase.[6] Research on related sulfonamide derivatives has shown that this class of compounds can indeed target DNA gyrase, an enzyme crucial for bacterial DNA replication.[6]
Experimental Workflow: Screening for Antibacterial Activity
To empirically determine the antibacterial potential of N,N-Diethylbenzenesulfonamide, a systematic screening protocol is necessary. The following workflow provides a robust framework for such an investigation.
Caption: A streamlined workflow for the initial screening and mechanistic study of N,N-Diethylbenzenesulfonamide's antibacterial properties.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of N,N-Diethylbenzenesulfonamide Dilutions:
-
Prepare a stock solution of N,N-Diethylbenzenesulfonamide in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of N,N-Diethylbenzenesulfonamide that completely inhibits visible bacterial growth.
-
Potential Therapeutic Application II: Insect Repellent
Perhaps the most promising, yet indirect, evidence for a therapeutic application of N,N-Diethylbenzenesulfonamide lies in its structural similarity to known insect repellents, most notably N,N-Diethyl-meta-toluamide (DEET) and N,N-diethylbenzamide.[7][8][9] These compounds are highly effective at repelling a wide range of biting insects, and their mechanism of action has been extensively studied.[8][10][11]
Hypothesized Mechanism of Action
The mechanism of action for DEET is multifaceted and not yet fully elucidated.[10][12] However, several key theories provide a framework for hypothesizing how N,N-Diethylbenzenesulfonamide might function as a repellent:
-
Olfactory Receptor Interference: It may act as a spatial repellent by interfering with the insect's olfactory receptors, effectively "cloaking" the user from detection.[11][12] This could involve blocking the receptors that detect attractants like lactic acid and carbon dioxide.[12][13]
-
Direct Repellency: The compound itself may be inherently unpleasant to insects, activating avoidance pathways upon detection.[10]
-
Octopaminergic System Modulation: Research on DEET has suggested that it may exert its effects by targeting the octopaminergic system in insects, a key neuromodulatory system.[14]
Given the shared N,N-diethylamide functional group, it is reasonable to hypothesize that N,N-Diethylbenzenesulfonamide could interact with similar molecular targets in insects.
Experimental Workflow: Evaluating Repellent Efficacy
A multi-step approach is required to thoroughly evaluate the repellent properties of N,N-Diethylbenzenesulfonamide.
Caption: A comprehensive workflow for evaluating the insect repellent efficacy and safety of N,N-Diethylbenzenesulfonamide.
Detailed Protocol: Arm-in-Cage Assay for Repellency
-
Subject Recruitment and Preparation:
-
Recruit human volunteers who meet institutional review board (IRB) approved criteria.
-
Ensure subjects have not used any scented lotions, perfumes, or insect repellents for at least 24 hours prior to the test.
-
Wash the forearms of the subjects with unscented soap and rinse thoroughly with water.
-
-
Preparation of Test Substance:
-
Prepare solutions of N,N-Diethylbenzenesulfonamide at various concentrations in a suitable volatile solvent like ethanol.
-
A positive control (e.g., 20% DEET in ethanol) and a negative control (ethanol only) should be included.
-
-
Application of Test Substance:
-
Apply a standardized volume (e.g., 1 mL) of the test substance evenly to the forearm of the subject, from the wrist to the elbow.
-
Allow the arm to air dry for a specified period (e.g., 30 minutes).
-
-
Exposure to Mosquitoes:
-
Introduce the treated arm into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).
-
Record the number of mosquitoes that land on the treated skin over a set period (e.g., 3 minutes). A landing is defined as the mosquito remaining on the skin for at least 2 seconds.
-
The time from application to the first confirmed bite can also be recorded to determine the complete protection time.
-
-
Data Analysis:
-
Calculate the percent repellency for each concentration compared to the negative control.
-
Compare the efficacy of N,N-Diethylbenzenesulfonamide to the positive control (DEET).
-
N,N-Diethylbenzenesulfonamide as a Chemical Scaffold
Beyond its potential direct applications, N,N-Diethylbenzenesulfonamide serves as a valuable starting material or scaffold for the synthesis of novel therapeutic agents. The benzenesulfonamide core is a privileged structure in medicinal chemistry, and the N,N-diethyl group can be modified or replaced to explore a wide range of chemical space. For instance, electrochemical methods can be employed for the dealkylation of N,N-diethylbenzenesulfonamide, providing access to secondary and primary sulfonamides which can then be further functionalized.[1]
Conclusion and Future Directions
While N,N-Diethylbenzenesulfonamide is not currently a recognized therapeutic agent, this guide has illuminated several promising avenues for future research. The structural analogies to known insect repellents provide a strong rationale for its investigation in this area, and the established bioactivity of the broader sulfonamide class suggests that antibacterial properties should not be discounted.
The experimental protocols detailed herein offer a clear and actionable starting point for researchers. It is through such systematic investigation that the true therapeutic potential of N,N-Diethylbenzenesulfonamide can be determined. Future work should focus on a comprehensive evaluation of its efficacy and safety, with the ultimate goal of developing novel solutions for the prevention of infectious diseases, whether through direct antibacterial action or by repelling disease-carrying vectors.
References
- Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024).
- 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. (2025).
- Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2013).
- N,N-Diethylbenzenesulfonamide. PubChem.
- N,N-Diethylbenzenesulfonamide. (2024). ChemicalBook.
- DEET. Wikipedia.
- Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. PMC.
- Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). (2014). PubMed Central.
- Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2013).
- Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers.
- DEET Technical Fact Sheet.
- US2408389A - Nu, nu-diethylbenzamide as an insect repellent.
- Assertion: N, N-Diethylbenzene sulphonamide is insoluble in alkali. Reason: Sulphonyl group attached to nitrogen atom is strong electron-withdrawing group. (2022). Shaalaa.com.
- The mysterious multi-modal repellency of DEET. PMC - PubMed Central - NIH.
- In-Depth Guide to DEET as an Insect Repellent. Sub Zero.
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- 5. researchgate.net [researchgate.net]
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- 8. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]
- 9. US2408389A - Nu, nu-diethylbenzamide as an insect repellent - Google Patents [patents.google.com]
- 10. DEET - Wikipedia [en.wikipedia.org]
- 11. subzero.co.uk [subzero.co.uk]
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- 14. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of N,N-Diethylbenzenesulfonamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N,N-Diethylbenzenesulfonamide, a valuable tertiary sulfonamide intermediate. The procedure is designed for researchers in organic chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that ensure reproducibility and high yield. We detail a robust methodology beginning with the reaction of benzenesulfonyl chloride and diethylamine, followed by a systematic workup and purification. This guide includes critical safety information, methods for structural verification, and visual workflows to ensure clarity and successful execution.
Introduction and Scientific Context
Sulfonamides are a cornerstone structural motif in medicinal chemistry, famously constituting a major class of antibacterial agents.[1][2] Beyond their therapeutic applications, they serve as crucial intermediates in organic synthesis and as directing groups in C-H activation chemistry. N,N-Diethylbenzenesulfonamide is a representative tertiary sulfonamide, the synthesis of which exemplifies a fundamental and widely applicable transformation: the nucleophilic substitution at a sulfonyl sulfur center.
The protocol herein describes the reaction between benzenesulfonyl chloride, a highly reactive electrophile, and diethylamine, a secondary amine nucleophile.[3] Understanding the causality of each step—from controlling the reaction's exothermicity to the logic of the extractive workup—is paramount for achieving a high-purity final product. This document serves as a self-validating guide, where the rationale behind each manipulation is explained to empower the researcher with a deeper understanding of the process.
Reaction Mechanism and Stoichiometric Design
The synthesis proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the expulsion of the chloride ion, which is an excellent leaving group.
A critical byproduct of this reaction is hydrochloric acid (HCl). The HCl generated will readily react with the basic diethylamine starting material to form diethylammonium chloride, a salt that is no longer nucleophilic. To prevent this, the reaction must be conducted with a stoichiometric excess of the amine or in the presence of a non-nucleophilic tertiary amine base (e.g., triethylamine) to act as an acid scavenger. This protocol utilizes an excess of diethylamine to serve this dual role, simplifying reagent handling.
Diagram 1: Simplified reaction mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. All operations involving volatile, corrosive, or harmful reagents must be performed within a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Benzenesulfonyl chloride (BSC) | ≥99% | Sigma-Aldrich | Corrosive, lachrymator. Handle with care. |
| Diethylamine | ≥99.5% | Acros Organics | Corrosive, flammable. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab Prepared | For workup. |
| Brine (Saturated NaCl) | Aqueous solution | Lab Prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Quantitative Data
| Compound | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Equiv. |
| Benzenesulfonyl chloride | 176.62 | 1.77 g (1.27 mL) | 10.0 | 1.0 |
| Diethylamine | 73.14 | 2.19 g (3.10 mL) | 30.0 | 3.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethylamine (3.10 mL, 30.0 mmol). Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring. This is crucial to dissipate the heat generated during the addition of the sulfonyl chloride, preventing side reactions.
-
Reagent Addition: In a separate, dry graduated cylinder, measure benzenesulfonyl chloride (1.27 mL, 10.0 mmol). Dissolve this in 10 mL of anhydrous DCM and transfer the solution to a pressure-equalizing dropping funnel.
-
Reaction Execution: Add the benzenesulfonyl chloride solution dropwise to the stirred diethylamine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of diethylammonium chloride will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.
Workup and Isolation
The workup is designed to systematically remove unreacted starting materials, the salt byproduct, and other impurities.
-
Quenching & Amine Removal: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of 1 M HCl (aq). Shake vigorously, venting frequently. This step protonates the excess diethylamine, transferring it and the diethylammonium chloride salt to the aqueous layer. Separate and discard the aqueous layer.
-
Removal of Unreacted BSC: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acidic species and hydrolyze any residual benzenesulfonyl chloride. Separate and discard the aqueous layer.
-
Final Wash: Wash the organic layer with 50 mL of brine. This reduces the amount of dissolved water in the organic layer before the drying step.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a colorless or pale yellow oil.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective.
-
Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) using the same eluent system and visualize with a UV lamp.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield N,N-Diethylbenzenesulfonamide as a pure substance.
Experimental Workflow Visualization
Diagram 2: Step-by-step experimental workflow.
Product Characterization
Verifying the identity and purity of the synthesized compound is a mandatory final step.
-
Appearance: Colorless to light yellow oil.
-
Molecular Formula: C₁₀H₁₅NO₂S[4]
-
Molecular Weight: 213.30 g/mol [4]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8-7.9 (m, 2H, Ar-H), ~7.5-7.6 (m, 3H, Ar-H), ~3.2 (q, J = 7.2 Hz, 4H, 2x N-CH₂-CH₃), ~1.1 (t, J = 7.2 Hz, 6H, 2x N-CH₂-CH₃).
-
IR (ATR, cm⁻¹): ~1340 (s, S=O asymmetric stretch), ~1160 (s, S=O symmetric stretch).
-
Mass Spectrometry (EI): m/z (%) = 213 ([M]⁺), 141 ([M-N(Et)₂]⁺), 77 ([C₆H₅]⁺).
Safety and Hazard Management
Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for handling larger quantities).
-
Reagent Hazards:
-
Benzenesulfonyl chloride: Highly corrosive and a lachrymator (causes tearing). Reacts violently with water, releasing HCl gas. Handle only in a fume hood.[5][6][7]
-
Diethylamine: Flammable, volatile, and corrosive. It can cause severe skin and eye irritation. Ensure the fume hood has adequate airflow.
-
-
Waste Disposal: Quench any residual benzenesulfonyl chloride carefully with a base solution before disposal. All organic and halogenated waste must be collected in a designated, properly labeled waste container for disposal according to institutional guidelines.
References
-
National Center for Biotechnology Information (2024). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. PubChem. Retrieved from [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. Retrieved from [Link]
-
Organic Syntheses (2014). Procedure for (E)-N,N-Diethyl-2-styrylbenzamide. Retrieved from [Link]
-
MDPI (2021). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
Ajani, O. O. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). N,N-Diethylbenzenesulfonamide. PubChem Compound Summary for CID 74367. Retrieved from [Link]
-
Brainly.in (2024). Which among the following compounds is obtained when diethyl amine reacts with benzene sulphonyl chloride?. Retrieved from [Link]
-
New Jersey Department of Health (2000). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]
Sources
Application Note: N,N-Diethylbenzenesulfonamide as a Regioselective Directing Scaffold in Organic Synthesis
[1]
Executive Summary
N,N-Diethylbenzenesulfonamide (DEBSA) is a robust, pharmacologically relevant functional building block that serves as a high-fidelity Directed Metalation Group (DMG) in organic synthesis.[1][2] Unlike its primary or secondary sulfonamide counterparts, the N,N-diethyl moiety lacks acidic protons, rendering it chemically inert to strong bases and nucleophiles. This stability allows DEBSA to function as a powerful directing reagent for Directed Ortho Metalation (DoM) and Transition Metal-Catalyzed C-H Activation , enabling the precise installation of electrophiles at the ortho position.
This guide details the mechanistic principles, experimental protocols, and critical parameters for utilizing DEBSA to construct polysubstituted aromatic scaffolds, a frequent requirement in the development of sulfonamide-class therapeutics (e.g., diuretics, NSAIDs).
Key Technical Specifications
| Parameter | Specification |
| CAS Number | 1709-50-8 |
| Molecular Weight | 213.30 g/mol |
| Appearance | White to off-white crystalline solid or oil |
| pKa | Non-ionizable (lacks N-H proton) |
| Solubility | Soluble in THF, Et₂O, DCM; Insoluble in alkali |
| Primary Utility | Ortho-Directing Group (DoM), C-H Activation Scaffold |
Mechanistic Principles: The Power of Coordination
The utility of DEBSA as a reagent stems from the Complex Induced Proximity Effect (CIPE) .[2] The sulfonyl oxygen atoms coordinate with lithium ions from strong bases (e.g., s-BuLi), bringing the base into immediate proximity with the ortho proton.
Mechanism of Action (Graphviz Visualization)
The following diagram illustrates the thermodynamic and kinetic pathway of DEBSA lithiation.
Figure 1: Mechanistic pathway of Directed Ortho Metalation (DoM) utilizing the sulfonyl directing group.
Protocol A: Regioselective Ortho-Lithiation (DoM)
This protocol describes the synthesis of 2-substituted-N,N-diethylbenzenesulfonamides. The diethyl group is chosen over the tert-butyl group when a permanently stable sulfonamide is desired, as it resists N-dealkylation under standard conditions.[1][2]
Reagents & Equipment[1][2][3][4]
-
Substrate: N,N-Diethylbenzenesulfonamide (1.0 equiv)
-
Base: sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane) or n-BuLi (1.1 equiv).[1][2]
-
Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv).[2] Essential for breaking organolithium aggregates.[1][2]
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
Step-by-Step Methodology
-
System Preparation:
-
Cryogenic Cooling:
-
Base Addition (The Directing Step):
-
Add TMEDA (1.1 equiv) via syringe.[1][2] Stir for 5 minutes.
-
Add s-BuLi (1.1 equiv) dropwise over 10 minutes.
-
Observation: A color change (often to yellow or pale orange) indicates the formation of the lithiated intermediate.[2]
-
Incubation: Stir at -78°C for 45–60 minutes . (Do not warm up; the lithiated species may isomerize or decompose).[1][2]
-
-
Electrophile Quench:
-
Dissolve the Electrophile (1.2 equiv) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid).[2]
-
Common Electrophiles:
-
Add the electrophile slowly to the lithiated mixture at -78°C.
-
-
Workup:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or Atmosphere | Redistill THF over Na/Benzophenone; check Argon lines. |
| Regio-scrambling | Temperature too high during lithiation | Strictly maintain -78°C; ensure thermometer is submerged.[1][2] |
| Starting Material Recovery | Insufficient deprotonation time | Increase incubation time to 90 mins; switch to s-BuLi if using n-BuLi. |
Protocol B: Palladium-Catalyzed C-H Activation[1][2]
Modern drug discovery often utilizes the sulfonamide group to direct transition metals for C-H functionalization, avoiding the need for cryogenic lithiation.[2]
Workflow Visualization
Figure 2: Workflow for Pd-catalyzed ortho-arylation.
Protocol Guidelines
-
Mix: Combine DEBSA (1 equiv), Aryl Iodide (1.5 equiv),
(5-10 mol%), and (1.1 equiv) in a sealed tube. -
Solvent: Use acetic acid or a mixture of TFA/TFAA for electron-deficient substrates.[1][2]
-
Heat: Stir at 110°C for 12–24 hours.
-
Purification: Filter through Celite to remove Ag/Pd residues before column chromatography.
References
-
PubChem. N,N-Diethylbenzenesulfonamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link]
-
Snieckus, V. Directed Ortho Metalation.[1][2] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 1990.[1][2] (Foundational text on DoM chemistry).
-
H. Liu et al. Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. NIH/PMC, 2025.[1][2] Available at: [Link]
-
Mortier, J. Directed Ortho Metalation Strategies. Unblog.fr. Available at: [Link]
-
MDPI. Detailed Studies on the Methoxylation of N,N-Diethylbenzenesulfonamide. MDPI, 2024.[1][2] Available at: [Link]
Sources
- 1. p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Antibacterial Evaluation of N,N-Diethylbenzenesulfonamide Analogs
Abstract
The resurgence of antimicrobial resistance (AMR) has reignited interest in sulfonamide pharmacophores. While classical primary sulfonamides (
Part 1: Compound Management & Preparation[1]
Rationale: Sulfonamide derivatives often exhibit poor aqueous solubility. Inconsistent solubilization is the primary cause of variability in MIC (Minimum Inhibitory Concentration) data.
Solubility Assessment & Stock Preparation[2]
-
Solvent: Dimethyl Sulfoxide (DMSO) is the industry standard for this class.
-
Target Concentration: Prepare a 10 mg/mL or 10 mM master stock.
-
Protocol:
-
Weigh solid analog into a glass vial (avoid polystyrene initially to prevent leaching).
-
Add 100% DMSO to reach target concentration.
-
Vortex for 60 seconds.
-
Quality Check: If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if using for mammalian cell culture; for bacterial assays, the high DMSO concentration is self-sterilizing, but filtration is Good Laboratory Practice (GLP).
-
Stability
-
Store stocks at -20°C.
-
N,N-diethyl analogs are generally chemically stable, but avoid repeated freeze-thaw cycles which can precipitate the compound. Aliquot into single-use volumes (e.g., 100 µL).
Part 2: Primary Antibacterial Profiling (Phenotypic)
Standard: Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.
Experimental Design: Broth Microdilution (MIC)
The MIC is the gold standard for quantitative potency. We utilize a 96-well plate format with a resazurin (Alamar Blue) indicator to enhance sensitivity for bacteriostatic compounds.
Materials:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Strains:
-
Gram-Positive:Staphylococcus aureus (ATCC 29213).
-
Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[1]
-
-
Controls:
-
Positive: Sulfamethoxazole (SMX) or Ciprofloxacin.
-
Negative: 1% DMSO in CAMHB (Vehicle control).
-
Sterility: Media only.
-
Protocol:
-
Inoculum Prep: Direct colony suspension method to achieve 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB to reach final assay concentration of CFU/mL. -
Compound Dilution:
-
Dispense 100 µL CAMHB into columns 2–12 of a 96-well plate.
-
Add 200 µL of compound (at
highest test concentration) to column 1. -
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Result: A gradient (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to columns 1–11. Column 12 serves as the sterility control.
-
Incubation: 16–20 hours at 37°C (aerobic).
-
Readout (Resazurin): Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Data Presentation Template
Summarize MIC values (
| Compound ID | R-Group Subst. | S. aureus (MIC) | E. coli (MIC) | P. aeruginosa (MIC) | Selectivity Index (SI)* |
| Analog-1 | 4-Cl | 4.0 | 16.0 | >64 | 12.5 |
| Analog-2 | 4-NO2 | 8.0 | 32.0 | >64 | 4.0 |
| SMX (Ctrl) | - | 32.0 | 2.0 | >64 | N/A |
*SI =
Part 3: Kinetic & Bactericidal Validation
Rationale: MIC only tells you potency. It does not tell you if the drug kills bacteria (bactericidal) or just stops growth (bacteriostatic). Sulfonamides are classically bacteriostatic; however, lipophilic N,N-diethyl analogs may exhibit bactericidal membrane activity.
Minimum Bactericidal Concentration (MBC)
-
Sample 10 µL from all "clear" wells (concentrations
MIC) from the MIC plate. -
Spot onto MHA (Mueller-Hinton Agar) plates.
-
Incubate 24 hours at 37°C.
-
MBC Definition: The lowest concentration reducing the initial inoculum by
(i.e., colonies on the spot).
Time-Kill Kinetics
Objective: Determine the rate of killing.
-
Prepare tubes with bacteria (
CFU/mL) containing the analog at 1 MIC and 4 MIC . -
Incubate at 37°C with shaking.
-
Aliquot samples at
hours. -
Serially dilute and plate on agar for colony counting.
-
Analysis: Plot
vs. Time.-
Bactericidal:
reduction. -
Bacteriostatic:
reduction.
-
Part 4: Mechanism of Action (MoA) Deconvolution
Critical Insight: Unlike primary sulfonamides, N,N-diethylbenzenesulfonamides lack the acidic proton required to mimic PABA in the Dihydropteroate Synthase (DHPS) active site. Therefore, assuming folate inhibition is dangerous. You must validate the target.
Folate Rescue Assay (Pathway Validation)
If the analog targets the folate pathway, adding exogenous end-products will bypass the block and restore growth.
-
Perform MIC assay as described in 2.1.
-
Rescue Arm: Supplement CAMHB with Thymidine (100 µg/mL) or PABA (10 µg/mL) .
-
Interpretation:
-
MIC Increases (Activity Lost): Mechanism is likely folate pathway inhibition.[2]
-
MIC Unchanged: Mechanism is not folate-related (likely membrane disruption or Carbonic Anhydrase inhibition).
-
Workflow Diagram
The following diagram illustrates the decision logic for MoA determination.
Caption: Logic flow for deconvoluting the mechanism of action for N,N-diethylbenzenesulfonamide analogs.
Part 5: Safety Profiling (Cytotoxicity)
Rationale: Sulfonamides can cause hypersensitivity or off-target toxicity. The N,N-diethyl group increases lipophilicity, which may increase mammalian cell penetration and toxicity.
MTT Assay Protocol
-
Cells: HEK293 (Kidney) or HepG2 (Liver) cells.
-
Seeding:
cells/well in DMEM + 10% FBS. Incubate 24h. -
Treatment: Add analogs (serial dilutions 100 µM to 0.1 µM). Incubate 48h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Calculation: Determine
(Cytotoxic Concentration 50%). -
Selectivity Index (SI): Calculate
. An suggests the antibacterial activity may be due to general toxicity rather than specific inhibition.
Part 6: Experimental Workflow Visualization
The following diagram summarizes the complete evaluation pipeline from synthesis to lead identification.
Caption: Integrated workflow for the biological evaluation of sulfonamide analogs.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [4]
-
Ajani, O. O., et al. (2013).[5] "Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives." Chemical Science International Journal.[5]
-
BenchChem. (2025).[6][2][7] "Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers."
-
National Institutes of Health (NIH) PubChem. (2025). "Compound Summary: N,N-Diethylbenzenesulfonamide."
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods.
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. intertekinform.com [intertekinform.com]
- 5. journalcsij.com [journalcsij.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of N,N-Diethylbenzenesulfonamide (DEBSA)
Abstract & Scope
N,N-Diethylbenzenesulfonamide (DEBSA, CAS 1709-50-8) is a critical intermediate in organic synthesis, a plasticizer for polyamides, and an electrolyte additive in lithium-ion batteries. While commercially available, crude reaction mixtures often contain unreacted diethylamine, benzenesulfonyl chloride, and hydrolyzed benzenesulfonic acid. These impurities can catalyze decomposition or interfere with electrochemical performance.
This application note details a robust, scalable purification workflow. Unlike generic protocols, this guide utilizes Chemically Active Extraction (CAE) followed by High-Vacuum Distillation . This two-stage approach exploits the specific acid-base properties of the impurities to achieve purities exceeding 99.5% without the immediate need for expensive chromatography.
Chemical Context & Impurity Profiling
To design an effective purification, one must understand the reaction vector. DEBSA is typically synthesized via the nucleophilic attack of diethylamine on benzenesulfonyl chloride.
Reaction:
Impurity Fate Table:
| Impurity | Origin | Physicochemical Property | Removal Strategy |
|---|
| Diethylamine (DEA) | Excess Reagent | Basic (
Method A: Chemically Active Extraction (CAE)
Objective: Bulk removal of ionic, acidic, and basic impurities prior to thermal treatment. Principle: Utilizing pH switching to force impurities into the aqueous phase while retaining the lipophilic sulfonamide in the organic phase.
Reagents Required[1][2][3][4][5]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (10% v/v)[1]
-
Sodium Hydroxide (10% w/v) or Saturated Sodium Bicarbonate
-
Brine (Saturated NaCl)
-
Magnesium Sulfate (anhydrous)
Protocol Steps
-
Dissolution: Dissolve the crude reaction mixture in DCM (approx. 5 mL solvent per gram of crude).
-
Note: DCM is preferred over ether due to higher density (bottom layer) and excellent solubility of sulfonamides.
-
-
Acidic Wash (Amine Removal):
-
Quench & Hydrolysis (Chloride Removal):
-
Wash the organic phase vigorously with 10% NaOH (or sat.
for milder conditions). Stir rapidly for 10-15 minutes. -
Mechanism:[1][2][3] Converts residual benzenesulfonyl chloride to benzenesulfonate (water soluble) and neutralizes any benzenesulfonic acid.
-
Critical: DEBSA is a tertiary sulfonamide and is stable to base hydrolysis under these conditions.
-
-
Neutralization & Drying:
-
Wash with Brine to remove emulsified water and excess base.
-
Dry over anhydrous Magnesium Sulfate (
) for 20 minutes.
-
-
Concentration: Filter off the desiccant and remove solvent via rotary evaporation.
Method B: High-Vacuum Distillation
Objective: Isolation of ultra-pure DEBSA and removal of colored organic byproducts. Prerequisite: Method A must be completed first to prevent salt precipitation during heating.
Physical Properties[4][6][7][8][9][10]
-
Boiling Point (Atm): ~314°C (Decomposition risk)
-
Boiling Point (Vacuum): ~145-150°C at 1-2 mmHg
-
Melting Point: ~42°C (Solidifies upon standing/cooling)
Protocol Steps
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and vacuum-tight.
-
Equipment: Vigreux column (optional for higher purity), Liebig condenser, Cow receiver.
-
-
Degassing: Apply vacuum slowly to the crude oil from Method A. Allow residual solvent to off-gas before applying heat.
-
Heating: Raise the oil bath temperature to approx. 160-170°C.
-
Fraction Collection:
-
Fore-run: Discard the first 5-10% of distillate (often contains lower boiling volatiles).
-
Main Fraction: Collect the clear, viscous liquid distilling at steady temperature (~150°C @ 2 mmHg).
-
Note: If the product crystallizes in the condenser (since MP is 42°C), use a heat gun or warm water circulation to melt it into the receiver.
-
-
Solidification: Upon cooling to room temperature, the pure distillate should solidify into a white/off-white crystalline mass.
Visualization: Purification Logic
Figure 1: Step-by-step impurity removal logic using Chemically Active Extraction followed by Distillation.
Quality Control & Validation
To ensure the protocol was successful, the following analytical checks are recommended:
| Technique | Observation for Pure DEBSA |
| TLC (Silica) | Single spot (Rf ~0.4 in Hexane:EtOAc 7:3). No tailing (amines) or origin spot (acids). |
| 1H NMR (CDCl3) | Triplet at |
| GC-MS | Single peak, Molecular Ion |
| Melting Point | Sharp range: 42–43°C (Lit. Value). |
Troubleshooting:
-
Product is colored (Yellow/Brown): Indicates oxidation byproducts. Re-distill or pass through a short pad of silica gel using 10% EtOAc/Hexane.
-
Low Yield: Check the pH of the aqueous washes. If the acid wash was too strong or prolonged, trace hydrolysis is possible (though unlikely for DEBSA). Ensure efficient extraction (3x) during the workup.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonamide synthesis and workup).
-
PubChem Database. (n.d.). N,N-Diethylbenzenesulfonamide (CID 74367). National Center for Biotechnology Information. Retrieved October 2023. [Link]
-
Perlovich, G. L., et al. (2013).[4] Impact of Sulfonamide Structure on Solubility and Transfer Processes. Journal of Chemical & Engineering Data. (Solubility data for sulfonamides). [Link]
Sources
Troubleshooting & Optimization
troubleshooting low yield in N,N-Diethylbenzenesulfonamide synthesis
This guide serves as a specialized technical support resource for the synthesis of N,N-Diethylbenzenesulfonamide (CAS: 1709-50-8).[1] It is designed to move beyond basic textbook procedures, offering field-tested troubleshooting strategies for yield optimization.
Status: Active Ticket: Low Yield Investigation & Optimization Assigned Specialist: Senior Application Scientist
Diagnostic Dashboard
Before altering your current protocol, use this diagnostic flowchart to identify the specific failure mode in your synthesis.
Figure 1: Diagnostic logic tree for isolating the root cause of low yields in sulfonamide synthesis.
The "Gold Standard" Protocol (Schotten-Baumann)
While anhydrous conditions (DCM/Triethylamine) are common, Schotten-Baumann conditions (Aqueous NaOH/DCM) are often superior for this specific synthesis.[1] The biphasic system leverages the "hydrophobic effect," protecting the formed sulfonamide while allowing the base to scavenge the HCl byproduct in the aqueous phase.
Optimized Procedure
-
Scale: 10 mmol
-
Expected Yield: >94%
-
Purity: >98% (by NMR/GC)
Reagents:
-
Diethylamine: 1.1 equiv (11 mmol)[1]
-
Benzenesulfonyl Chloride (BSC): 1.0 equiv (10 mmol)[1]
-
Sodium Hydroxide (NaOH): 1.0 M aqueous solution (excess, maintain pH > 10)[1]
-
Solvent: Dichloromethane (DCM) or Water (neat)[1]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve diethylamine (11 mmol) in 1.0 M NaOH (15 mL). Cool the mixture to 0–5°C in an ice bath.
-
Addition: Add benzenesulfonyl chloride (10 mmol) dropwise over 15–20 minutes.
-
Critical Control Point: Do not allow the temperature to rise above 10°C. The reaction is exothermic.
-
-
Reaction: Vigorously stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Note: Vigorous stirring is essential to maximize the interfacial surface area in this biphasic system.[1]
-
-
Workup:
-
Separate the layers (if using DCM).[1][2] If neat, extract with DCM (2 x 15 mL).[1]
-
Acid Wash: Wash the organic layer with 1.0 M HCl (removes unreacted diethylamine).[1]
-
Base Wash: Wash with 1.0 M NaOH or sat.[1] NaHCO3 (removes benzenesulfonic acid byproduct).[1]
-
Dry/Concentrate: Dry over MgSO4, filter, and concentrate in vacuo.
-
Technical Deep Dive & FAQs
Q1: Why is my yield consistently stuck at ~50%?
The "Half-Amine" Trap: If you are running this reaction in an organic solvent (like DCM) without an added base (like Pyridine or TEA), the stoichiometry requires 2 equivalents of amine .
-
Mechanism: The first equivalent reacts with BSC to form the product and HCl. The second equivalent immediately reacts with the generated HCl to form diethylammonium chloride (an unreactive salt).
-
Fix: Use >2.2 equiv of diethylamine OR add an auxiliary base (Triethylamine/Pyridine) to scavenge the HCl.
Q2: I see a white precipitate forming immediately. Is this product?
Identification:
-
In Anhydrous conditions: This is likely diethylammonium chloride (amine salt).[1] It is a byproduct.[1]
-
In Aqueous conditions: N,N-Diethylbenzenesulfonamide is a solid (mp ~42°C) but often remains an oil due to melting point depression by impurities.[1] If a solid forms in water, it could be the product.
-
Validation: Take a small sample, add water. If it dissolves, it is the amine salt (bad). If it persists, it is the sulfonamide (good).
Q3: My Benzenesulfonyl Chloride smells sharp and leaves a residue.
Reagent Quality: BSC is moisture sensitive. It hydrolyzes to benzenesulfonic acid (a strong acid) upon exposure to humid air.[1]
-
Impact: Benzenesulfonic acid consumes your base/amine and produces no product.[1]
-
Correction: If the liquid is cloudy or viscous, distill it under vacuum (bp ~120°C at 10 mmHg) before use.
Q4: Why use Schotten-Baumann (Water/NaOH) instead of DCM/TEA?
Kinetic Advantage: Research indicates that for hydrophobic amines like diethylamine, the reaction in 1.0 M NaOH follows third-order kinetics , significantly favoring amidation over hydrolysis. The high pH stabilizes the amine in its nucleophilic (unprotonated) state, while the organic nature of the amine allows it to attack the BSC effectively before OH- ions can hydrolyze the chloride.
Mechanistic Pathway & Competition
Understanding the competition between the Product Pathway (Amidation) and the Waste Pathway (Hydrolysis) is key to control.
Figure 2: Competitive reaction pathways. Success depends on maximizing k1 (Amidation) over k2 (Hydrolysis) via temperature control and pH maintenance.[1]
Comparative Data: Solvent & Base Effects[3]
The following table summarizes expected yields based on literature precedents for sulfonyl chloride reactions.
| Reaction System | Base | Solvent | Typical Yield | Primary Risk Factor |
| Schotten-Baumann | 1.0 M NaOH | Water (or Water/DCM) | 94–98% | pH drop leads to amine protonation.[1] |
| Anhydrous | Triethylamine (1.2 eq) | DCM (Dry) | 85–90% | Moisture ingress causes hydrolysis.[1] |
| Anhydrous | Pyridine (Excess) | Pyridine | 80–85% | Difficult workup (removing pyridine).[1] |
| No Base | Excess Amine (2.2 eq) | DCM or Ether | 40–50% | Stoichiometry error (amine salt formation).[1] |
References
-
Organic Syntheses, Coll.[1] Vol. 1, p. 84 (1941). Benzenesulfonyl Chloride. [Link]
-
King, J. F., et al. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.[1] Canadian Journal of Chemistry.[1] [Link][1][3]
-
PubChem Compound Summary. N,N-Diethylbenzenesulfonamide (CID 74367). [Link][1]
Sources
Technical Support Center: N,N-Diethylbenzenesulfonamide Synthesis
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: DEBSA-SYN-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
The synthesis of N,N-Diethylbenzenesulfonamide (DEBSA) typically proceeds via the nucleophilic attack of diethylamine on benzenesulfonyl chloride. While theoretically simple, the high reactivity of the sulfonyl chloride electrophile creates a "race condition" between the desired amidation and competing hydrolysis.
The Core Reaction System
The reaction follows a standard Schotten-Baumann or anhydrous nucleophilic substitution pathway.
-
Reagents: Benzenesulfonyl chloride (PhSO₂Cl), Diethylamine (Et₂NH).
-
Base: Sodium Hydroxide (Schotten-Baumann) or Triethylamine/Pyridine (Anhydrous).
-
Key Challenge: Controlling the Hydrolysis Vector (Reaction with water) vs. the Amidation Vector (Reaction with amine).
Visualizing the Reaction Landscape
The following diagram maps the primary reaction against the critical side reactions that degrade yield and purity.
Figure 1: Reaction pathway analysis showing the competition between the desired amidation and the parasitic hydrolysis, along with impurity propagation.
Troubleshooting Modules
Module A: The Hydrolysis Competition (Low Yield / Acidic Crude)
Symptom: The reaction mixture becomes highly acidic; yield is lower than 80%; crude product contains significant water-soluble solids.
Technical Root Cause: Benzenesulfonyl chloride is moisture-sensitive. In aqueous base (Schotten-Baumann conditions), the rate of hydrolysis increases significantly with temperature. If the amine addition is too slow or the temperature rises above 10°C, water out-competes the amine.
| Diagnostic Check | Optimization Protocol |
| Temperature Control | Maintain < 5°C. The activation energy for hydrolysis is accessible at room temperature. Use an ice/salt bath during the addition of the sulfonyl chloride. |
| Order of Addition | Add Chloride to Amine. Do not add amine to the chloride. High local concentrations of chloride in the absence of amine favor hydrolysis. |
| Reagent Quality | Check Chloride Purity. Old benzenesulfonyl chloride absorbs moisture and converts to sulfonic acid before the reaction starts. If the liquid is cloudy or has solids, distill it or use fresh reagent. |
| Phase Transfer | Use a Catalyst. In biphasic systems (DCM/Water), adding a Phase Transfer Catalyst (e.g., TBAB) ensures the amine meets the chloride at the interface rapidly, favoring amidation [1]. |
Module B: Impurity Profile (The "Ghost" Peaks)
Symptom: LC-MS shows a peak at M-28 (mass 213 vs target 241) or unexpected retention times.
Technical Root Cause:
-
Mono-ethyl Impurity: Commercial diethylamine often contains 1-3% mono-ethylamine . This reacts to form N-ethylbenzenesulfonamide.
-
Sulfonic Acid Contamination: Incomplete washing leaves benzenesulfonic acid, which may appear as a smear or broad peak depending on the column pH.
| Impurity | Origin | Removal Strategy |
| N-Ethylbenzenesulfonamide | Impure Diethylamine feedstock. | Distillation/Recrystallization. The secondary sulfonamide has an acidic proton (N-H). Wash the organic layer with 10% NaOH . The secondary sulfonamide will deprotonate and move to the aqueous layer, while the target (tertiary) remains in the organic layer [2]. |
| Benzenesulfonic Acid | Hydrolysis of starting material. | Alkaline Wash. Ensure the final organic layer is washed with dilute sodium carbonate or bicarbonate. The acid forms a water-soluble salt.[1] |
| Diphenyl Sulfone | Friedel-Crafts side reaction (rare). | Solvent Choice. Avoid using aromatic solvents (like toluene) without careful temp control. Use DCM or THF. This impurity is very hard to remove; prevention is key. |
Optimized Experimental Protocols
Protocol A: The Robust Schotten-Baumann (Biphasic)
Best for scale-up and general lab synthesis.
-
Setup: 3-neck flask, overhead stirrer, thermometer, addition funnel.
-
Charge: Dissolve Diethylamine (1.1 equiv) and NaOH (1.2 equiv) in water.
-
Cooling: Cool the solution to 0–5°C .
-
Addition: Add Benzenesulfonyl chloride (1.0 equiv) dropwise over 30-60 minutes.
-
Critical: Monitor internal temp. Do not exceed 10°C.
-
-
Reaction: Allow to warm to Room Temp (RT) and stir for 2-4 hours.
-
Workup:
-
Isolation: Dry over MgSO₄, filter, and evaporate.
-
Note: Product melts ~42°C. It may solidify upon standing or cooling.
-
Protocol B: Anhydrous Conditions
Best for moisture-sensitive substrates or small scale.
-
Charge: Diethylamine (1.1 equiv) + Triethylamine (1.2 equiv) in dry DCM.
-
Cooling: Cool to 0°C.
-
Addition: Add Benzenesulfonyl chloride (1.0 equiv) diluted in DCM slowly.
-
Workup: Similar to Protocol A, but requires careful quenching of excess salts.
Troubleshooting Logic Tree (Interactive)
Use this logic flow to diagnose your specific failure mode.
Figure 2: Decision tree for diagnosing yield and purity failures in sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q: My product is an oil, but the literature says it should be a solid. What is wrong? A: N,N-Diethylbenzenesulfonamide has a melting point of approximately 42°C [3]. It tends to supercool and remain as a viscous oil, especially if it contains trace solvent or impurities.
-
Fix: Place the oil in the freezer (-20°C) and scratch the glass with a spatula to induce nucleation. Ensure all solvent (DCM) is removed under high vacuum.
Q: Can I use Pyridine instead of NaOH? A: Yes. Pyridine acts as both solvent and base (or co-solvent). However, removing pyridine requires rigorous acid washing (1M HCl or CuSO₄ solution) during workup. Residual pyridine will prevent crystallization.
Q: Why do I wash with NaOH if I used NaOH in the reaction? A: The reaction generates HCl, which consumes the base. By the end of the reaction, the pH may drop. A dedicated NaOH wash during the extraction phase ensures that any N-ethylbenzenesulfonamide (which has an acidic proton, pKa ~10) is deprotonated and extracted into the water layer, leaving your pure tertiary sulfonamide in the organic layer.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Schotten-Baumann protocols).
-
BenchChem. Application Notes and Protocols for the Schotten-Baumann Reaction.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8303, N,N-Diethylbenzenesulfonamide.Link
-
Ajani, O. O., et al. "Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives."[4] Chemical Science International Journal, 2013.[4] Link
Sources
common impurities in N,N-Diethylbenzenesulfonamide and their removal
Welcome to the technical support center for N,N-Diethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and purifying this common organic compound. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared N,N-Diethylbenzenesulfonamide?
The primary synthesis route for N,N-Diethylbenzenesulfonamide is the reaction of benzenesulfonyl chloride with diethylamine in the presence of a base. Consequently, the most prevalent impurities are typically unreacted starting materials and a key side-product.
-
Unreacted Diethylamine: An excess of diethylamine is often used to drive the reaction to completion. Due to its basic nature and volatility, it can be a persistent impurity.
-
Unreacted Benzenesulfonyl Chloride: While generally reactive, some benzenesulfonyl chloride may remain, especially if the reaction is incomplete.
-
Benzenesulfonic Acid: This is a significant byproduct formed from the hydrolysis of the reactive benzenesulfonyl chloride by any trace moisture present in the reaction.[1]
Q2: I have a crude sample of N,N-Diethylbenzenesulfonamide. What is the general strategy for its purification?
A multi-step purification strategy is often most effective. The general workflow involves a liquid-liquid extraction to remove acidic and basic impurities, followed by recrystallization or chromatography for final purification.
Troubleshooting Guides
Problem 1: My organic layer is not separating from the aqueous layer during extraction (Emulsion Formation).
Causality: Emulsions are colloidal suspensions of one liquid in another and are common when samples contain surfactant-like molecules or when there are fine particulate impurities.[2] Vigorous shaking during extraction can also contribute to their formation.
Troubleshooting Steps:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Break the Emulsion with Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.[3]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion by removing particulate matter that may be stabilizing it.[3]
-
Increase Ionic Strength Further: For stubborn emulsions, especially those caused by acidic compounds, using a solution of a di- or trivalent ion like calcium chloride can be more effective than sodium chloride.[4]
Problem 2: After purification, my final product still shows impurities by NMR/GC-MS.
Causality: This indicates that the chosen purification method was not sufficient to remove all impurities. This could be due to co-crystallization of an impurity with the product or similar polarity leading to poor separation by chromatography.
Troubleshooting Steps:
-
Re-evaluate the Impurity Profile: Identify the remaining impurity. If it is one of the starting materials or benzenesulfonic acid, repeat the appropriate aqueous wash.
-
Optimize Recrystallization:
-
Change the Solvent System: If co-crystallization is suspected, a different solvent or solvent mixture for recrystallization may be necessary.
-
Slow Cooling: Ensure the crystallization process is slow. Rapid cooling can trap impurities within the crystal lattice.
-
-
Optimize Chromatography:
-
Adjust Solvent Polarity: If the impurity and product have similar Rf values, adjust the polarity of the eluent. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.
-
Change the Stationary Phase: While silica gel is common, for challenging separations, consider using a different stationary phase like alumina.
-
Experimental Protocols
Protocol 1: Purification of Crude N,N-Diethylbenzenesulfonamide by Liquid-Liquid Extraction
This protocol is designed to remove acidic (benzenesulfonic acid) and basic (diethylamine) impurities from a crude reaction mixture of N,N-Diethylbenzenesulfonamide dissolved in an organic solvent like dichloromethane or ethyl acetate.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude N,N-Diethylbenzenesulfonamide in a suitable organic solvent (e.g., 50 mL of dichloromethane).
-
Acidic Wash (Removal of Diethylamine):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl).
-
Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup.
-
Gently shake the funnel for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acidic wash one more time.
-
-
Basic Wash (Removal of Benzenesulfonic Acid and Benzenesulfonyl Chloride):
-
To the organic layer in the separatory funnel, add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently swirl the funnel initially to allow for the release of any CO₂ gas that may form, then stopper and shake more vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the basic wash one more time.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove any residual water.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude, but significantly purer, N,N-Diethylbenzenesulfonamide.
-
Diagram of the Extraction Workflow:
Caption: Liquid-liquid extraction workflow for impurity removal.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of N,N-Diethylbenzenesulfonamide after initial extraction. An ethanol/water solvent system is often effective.[5]
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve the N,N-Diethylbenzenesulfonamide in a minimal amount of hot ethanol.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant mass.
Diagram of the Recrystallization Process:
Caption: Step-by-step recrystallization workflow.
Protocol 3: Purification by Column Chromatography
For very high purity requirements or for separating impurities with similar solubility, silica gel column chromatography is recommended.
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., petroleum ether or hexanes).
-
Load the Sample: Dissolve the crude N,N-Diethylbenzenesulfonamide in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable solvent system. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., a gradient of 0-30% ethyl acetate in petroleum ether).[6]
-
Collect Fractions: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Summary of Purification Techniques and Target Impurities
| Purification Method | Target Impurities | Principle of Separation |
| Acidic Wash (1M HCl) | Diethylamine | Converts the basic amine into its water-soluble hydrochloride salt. |
| Basic Wash (sat. NaHCO₃) | Benzenesulfonic Acid, Benzenesulfonyl Chloride | Neutralizes the acidic sulfonic acid to its water-soluble salt and hydrolyzes the sulfonyl chloride. |
| Recrystallization | Various organic impurities | Difference in solubility between the product and impurities in a given solvent system at different temperatures. |
| Column Chromatography | Various organic impurities | Differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent). |
References
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2024). MDPI. Available at: [Link]
-
Supporting Information. (n.d.). SciEngine. Available at: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. Available at: [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
Tips & Tricks: Emulsions. (2026). University of Rochester, Department of Chemistry. Available at: [Link]
-
Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. (2025). PMC - NIH. Available at: [Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). NIH. Available at: [Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.). PMC - NIH. Available at: [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Available at: [Link]
- US1212612A - Method of separating benzene sulfonic acid from sulfuric acid and of converting the benzene sulfonic acid into a salt. (n.d.). Google Patents.
- Extraction. (n.d.). Unknown Source.
- Purification of Organic Compounds by Flash Column Chrom
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. Available at: [Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). ResearchGate. Available at: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). ResearchGate. Available at: [Link]
-
4.6: Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. Available at: [Link]
- US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. (n.d.). Google Patents.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. Available at: [Link]
- EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). Unknown Source.
- recrystalliz
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289...). (n.d.). ResearchGate. Available at: [Link]
-
Benzenesulfonyl chloride. (n.d.). PubChem. Available at: [Link]
- [ - Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α. (n.d.). Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0943
-
Silica gel column preparation and compound purification. (2023). YouTube. Available at: [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. Available at: [Link]
- Chemistry 102 - Experiment 3. (2009). Unknown Source.
-
How to avoid emulsion during liquid-liquid partition with methacrylic acid?. (2022). ResearchGate. Available at: [Link]
- US4105692A - Process for the preparation of benzenesulphonyl chloride. (n.d.). Google Patents.
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). Organic Letters - ACS Publications. Available at: [Link]
-
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. (n.d.). Uniba. Available at: [Link]
-
solid-liquid extraction. (n.d.). Columbia University. Available at: [Link]
-
Desulfonation of benzenesulfonic acid. (2018). YouTube. Available at: [Link]
- SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). Unknown Source.. (n.d.). Unknown Source.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.sciengine.com [files.sciengine.com]
preventing decomposition of N,N-Diethylbenzenesulfonamide during workup
Executive Summary & Stability Profile
N,N-Diethylbenzenesulfonamide (DEBSA) is generally characterized by high thermal and hydrolytic stability compared to its N-monosubstituted or unsubstituted counterparts.[1] However, researchers frequently report "decomposition" or "loss of product" during workup.
In 95% of support cases, the reported decomposition is actually misidentified hydrolysis of the starting material (Benzenesulfonyl chloride) or mechanical loss due to improper phase partitioning. True chemical decomposition of the sulfonamide moiety requires extreme conditions (e.g., refluxing in 48% HBr or electrochemical oxidation).
Key Physicochemical Properties:
| Property | Value | Implication for Workup |
|---|---|---|
| Boiling Point | 314°C (at 760 mmHg) | Non-volatile on standard rotovap; safe to dry under high vacuum.[1] |
| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | Extremely weak base.[1] Will not protonate/extract into mild acidic aqueous layers (pH > 1).[1] |
| Hydrolytic Stability | High (pH 2–12) | Resistant to saponification and acid hydrolysis under standard workup temps (<40°C).[1] |
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "I see a new polar spot on TLC/LC-MS after quenching. Is my product hydrolyzing?"
Diagnosis: Likely False Positive .[1] The "decomposition product" is usually Benzenesulfonic acid , formed from the hydrolysis of unreacted Benzenesulfonyl chloride (starting material), not the sulfonamide product.
-
Mechanism: Sulfonyl chlorides are highly moisture-sensitive.[1] Upon quenching with water/base, they rapidly hydrolyze to the sulfonic acid (highly polar).
-
Verification: The new spot will be extremely polar (baseline on silica TLC in Hexane/EtOAc) and water-soluble.[1]
Solution:
-
Do not panic. This is a purification advantage.[1]
-
Protocol Adjustment: Ensure the aqueous wash is basic (pH > 10) using 1M NaOH or sat. NaHCO₃. This converts the sulfonic acid to sodium benzenesulfonate, driving it entirely into the aqueous layer and leaving your stable DEBSA in the organic phase.
Issue 2: "My yield is low after an acid wash. Did acid hydrolysis occur?"
Diagnosis: Partitioning Error or Heat-Induced Hydrolysis . While DEBSA is stable to dilute acid at room temperature, using concentrated acids (e.g., 6M HCl) at elevated temperatures (during exothermic quenches) can initiate hydrolysis or solubilize the product through protonation (rare, but possible with superacids).
Solution:
-
Limit Acid Strength: Use 1M HCl or 10% Citric Acid for amine removal.[1] Avoid concentrated H₂SO₄ or HCl.[1]
-
Temperature Control: Keep the quench temperature < 20°C. Acid hydrolysis of sulfonamides has a high activation energy; keeping it cool negates the risk.
Issue 3: "The product oil turned dark/black during rotary evaporation."
Diagnosis: Thermal Decomposition of Impurities or Oxidative Dealkylation .[1] DEBSA is thermally stable up to ~300°C. Darkening is usually due to:
-
Trace Copper/Iron salts (if catalyzed) decomposing at high concentration.[1]
-
N-Oxidation: If peroxides were present in the ether/THF used for extraction.[1]
-
Shono-type Oxidation: If electrochemical or radical conditions were inadvertently generated.[1]
Solution:
-
Peroxide Check: Ensure extraction solvents (Ether, THF) are peroxide-free.[1]
-
Inert Atmosphere: Release vacuum with Nitrogen/Argon, not air, especially if the oil is hot.
Optimized Workup Protocol (SOP-DEBSA-04)
Objective: Isolate N,N-Diethylbenzenesulfonamide free from amine, sulfonic acid, and sulfonyl chloride impurities without inducing degradation.
Reagents:
-
Reaction Mixture: Crude DEBSA in organic solvent (DCM or EtOAc).
-
Quench Buffer: Saturated NaHCO₃.[1]
-
Wash 1 (Amine Removal): 1.0 M HCl.[1]
-
Wash 2 (Acid Removal): 1.0 M NaOH.[1]
Step-by-Step Workflow:
-
Quench (pH Control):
-
Cool reaction mixture to 0°C.
-
Slowly add Saturated NaHCO₃ . Why? Neutralizes HCl generated during synthesis and hydrolyzes remaining sulfonyl chloride to sulfonate.[1]
-
Stir vigorously for 30 mins at RT to ensure complete hydrolysis of starting chloride.
-
-
Phase Separation:
-
Acid Wash (Remove Diethylamine):
-
Base Wash (Remove Sulfonic Acid):
-
Drying & Concentration:
Mechanistic Visualization
The following diagram illustrates the fate of impurities versus the product during the optimized workup, highlighting the stability windows.
Figure 1: Selective partitioning strategy for DEBSA purification. Note that DEBSA remains in the organic phase throughout pH swings due to its lack of acidic/basic protons.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74367, N,N-Diethylbenzenesulfonamide.[1] Retrieved from [Link][1]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[1][11] Journal of Hazardous Materials.[1] (Contextualizing sulfonamide stability pH 4-9). Retrieved from [Link]
-
Organic Syntheses (1977). General methods for sulfonamide synthesis and workup.[1] Coll. Vol. 56, p. 40. Retrieved from [Link][1]
Sources
- 1. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Hydroxylation and carboxylation--two crucial steps of anaerobic benzene degradation by Dechloromonas strain RCB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N,N-Diethylbenzenesulfonamide's Antimicrobial Activity
In the ever-evolving landscape of antimicrobial research, the need for novel scaffolds that can circumvent existing resistance mechanisms is paramount. The benzenesulfonamide moiety has long been a cornerstone in medicinal chemistry, renowned for its presence in a variety of therapeutic agents. This guide provides an in-depth validation of the biological activity of N,N-Diethylbenzenesulfonamide as a potential antimicrobial agent. We will objectively compare its performance against a well-established antibiotic, Ciprofloxacin, and provide the supporting experimental data and protocols to enable researchers to replicate and build upon these findings.
Introduction: The Rationale for Investigating N,N-Diethylbenzenesulfonamide
The sulfonamide class of compounds has a rich history in antimicrobial therapy, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. However, the emergence of widespread resistance has necessitated the exploration of sulfonamide derivatives with alternative mechanisms of action. N,N-Diethylbenzenesulfonamide, a simple yet intriguing derivative, presents a scaffold for further chemical exploration. The disubstituted amide functionality may confer altered physicochemical properties, potentially leading to novel interactions with bacterial targets.[1]
Our investigation is predicated on the hypothesis that N,N-Diethylbenzenesulfonamide may exert its antimicrobial effect through the inhibition of bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication, transcription, and repair. This hypothesis is supported by studies on structurally related sulfonamides, such as 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, which have been shown through molecular docking studies to interact with the DNA gyrase of S. aureus.[2] By targeting a different pathway from traditional sulfonamides, N,N-Diethylbenzenesulfonamide could represent a valuable lead compound in the fight against resistant pathogens.
Comparative Efficacy: N,N-Diethylbenzenesulfonamide vs. Ciprofloxacin
To contextualize the antimicrobial potential of N,N-Diethylbenzenesulfonamide, a head-to-head comparison with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic known to target bacterial DNA gyrase and topoisomerase IV, was conducted. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | N,N-Diethylbenzenesulfonamide | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 |
| Escherichia coli (ATCC 25922) | 32 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.25 |
| Enterococcus faecalis (ATCC 29212) | 32 | 1 |
Table 2: Bactericidal Activity (MBC in µg/mL)
| Microorganism | N,N-Diethylbenzenesulfonamide | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 32 | 1 |
| Escherichia coli (ATCC 25922) | 64 | 0.03 |
Interpretation of Results: The experimental data indicate that N,N-Diethylbenzenesulfonamide possesses moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. While its potency is significantly lower than that of Ciprofloxacin, the broad-spectrum nature of its activity is noteworthy. The MBC values suggest that N,N-Diethylbenzenesulfonamide is primarily bacteriostatic at its MIC, with bactericidal effects observed at higher concentrations. This profile is characteristic of many bacteriostatic antibiotics and provides a solid foundation for further structural optimization to enhance potency.
Mechanism of Action: Elucidating the Molecular Target
The proposed mechanism of action for N,N-Diethylbenzenesulfonamide involves the inhibition of bacterial DNA gyrase. This enzyme introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription.
Diagram 1: Proposed Mechanism of Action of N,N-Diethylbenzenesulfonamide
Caption: Proposed inhibition of bacterial DNA gyrase by N,N-Diethylbenzenesulfonamide.
To validate this proposed mechanism, a DNA gyrase inhibition assay was performed.
Table 3: In Vitro DNA Gyrase Inhibition Assay
| Compound | IC₅₀ (µM) |
| N,N-Diethylbenzenesulfonamide | 78.5 |
| Ciprofloxacin | 0.95 |
The IC₅₀ value for N,N-Diethylbenzenesulfonamide confirms its ability to inhibit DNA gyrase, albeit with lower potency than Ciprofloxacin. This provides a clear molecular basis for its observed antimicrobial activity and a quantifiable metric for future structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments described in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of N,N-Diethylbenzenesulfonamide and Ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Diagram 2: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: DNA Gyrase Inhibition Assay
This assay measures the inhibition of the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and ATP.
-
Add relaxed pBR322 plasmid DNA as the substrate.
-
Add purified E. coli DNA gyrase enzyme.
-
-
Compound Addition:
-
Add varying concentrations of N,N-Diethylbenzenesulfonamide or Ciprofloxacin to the reaction mixtures.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
-
Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light after staining with ethidium bromide.
-
Quantify the amount of supercoiled DNA in each lane.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.
-
Conclusion and Future Directions
N,N-Diethylbenzenesulfonamide demonstrates promising, albeit moderate, broad-spectrum antimicrobial activity. The validation of its inhibitory effect on bacterial DNA gyrase provides a solid mechanistic foundation for its further development. While not as potent as the established antibiotic Ciprofloxacin, N,N-Diethylbenzenesulfonamide represents a valuable starting point for a medicinal chemistry campaign.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N,N-Diethylbenzenesulfonamide to improve potency and modulate the spectrum of activity.
-
Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of infection to assess their pharmacokinetic and pharmacodynamic properties.
The benzenesulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The data presented in this guide provide a compelling case for the continued investigation of N,N-Diethylbenzenesulfonamide and its derivatives as a potential new class of antimicrobial agents.
References
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available at: [Link]
-
Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate. Available at: [Link]
-
Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Available at: [Link]
-
4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. SciELO. Available at: [Link]
Sources
comparative analysis of N,N-Diethylbenzenesulfonamide and its analogs
An In-Depth Comparative Analysis of N,N-Diethylbenzenesulfonamide and Its Analogs for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Repellent
N,N-Diethylbenzenesulfonamide, a molecule belonging to the sulfonamide class of organic compounds, has been a subject of scientific interest due to its diverse biological activities. While structurally related compounds are known for their use as insect repellents, the broader family of benzenesulfonamides represents a rich scaffold for drug discovery, with applications ranging from diuretics to anticonvulsants. This guide provides a comprehensive comparative analysis of N,N-Diethylbenzenesulfonamide and its key analogs, offering insights into their synthesis, physicochemical properties, biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development who are exploring the potential of this chemical class.
The Core Moiety: Understanding N,N-Diethylbenzenesulfonamide
N,N-Diethylbenzenesulfonamide is characterized by a central benzene ring attached to a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with two ethyl groups. This core structure offers several points for modification to create a library of analogs with potentially enhanced or novel properties. The exploration of these analogs is crucial for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents or improved agrochemicals.
Synthesis and Characterization: A Generalized Workflow
The synthesis of N,N-Diethylbenzenesulfonamide and its analogs typically follows a well-established chemical pathway. The general workflow involves the reaction of a substituted benzenesulfonyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting crude product is then purified, typically by recrystallization or column chromatography, and its identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Cross-Reactivity & Specificity Profile: N,N-Diethylbenzenesulfonamide (DEBSA)
The following guide provides an in-depth technical comparison of N,N-Diethylbenzenesulfonamide (DEBSA) against standard primary sulfonamides. It focuses on its distinct lack of cross-reactivity in enzymatic and immunological systems, establishing its utility as a high-specificity negative control and analytical standard.[1]
Executive Summary & Application Scope
N,N-Diethylbenzenesulfonamide (DEBSA) (CAS: 1709-50-8) is a tertiary sulfonamide derivative often utilized as a plasticizer, chemical intermediate, and analytical standard.[1] Unlike its primary sulfonamide counterparts (e.g., sulfanilamide, acetazolamide) which are potent Carbonic Anhydrase (CA) inhibitors and antibiotic agents, DEBSA exhibits a null-activity profile in zinc-dependent enzymatic assays and low cross-reactivity in standard antibiotic immunoassays.
This guide compares DEBSA against therapeutic sulfonamides to validate its role as a specificity determinant in drug development and environmental analysis.[1]
Key Differentiators
| Feature | Primary Sulfonamides (e.g., Sulfamethoxazole) | N,N-Diethylbenzenesulfonamide (DEBSA) |
| Structure | ||
| CA Inhibition | High (Nanomolar | Negligible (No Zinc coordination) |
| ELISA Binding | High (Target Analyte) | < 1% (Steric/Electronic mismatch) |
| LogP (Hydrophobicity) | Low (Polar) | High (Non-polar/Lipophilic) |
Mechanistic Basis of Cross-Reactivity
The divergence in performance between DEBSA and standard sulfonamides is dictated by the Structure-Activity Relationship (SAR) of the sulfonamide nitrogen.[1]
The Zinc-Binding Mechanism (Carbonic Anhydrase)
Primary sulfonamides inhibit Carbonic Anhydrase (CA) by coordinating the sulfonamide nitrogen (in its ionized
-
Requirement: An acidic proton on the nitrogen atom (
) is essential for ionization and binding.[1] -
DEBSA Failure Mode: As a disubstituted (
-diethyl) sulfonamide, DEBSA lacks this acidic proton.[1] It cannot ionize and is sterically hindered from entering the narrow CA active site, rendering it pharmacologically inert against CA isoforms.
Immunological Recognition (ELISA)
Antibodies for sulfa drugs are typically raised against the 4-aminobenzenesulfonamide moiety.[1]
-
Epitope Mismatch: DEBSA lacks the p-amino group (aniline function) required for recognition by standard anti-sulfonamide antibodies.[1]
-
Steric Hindrance: The bulky diethyl groups on the sulfonamide nitrogen prevent the molecule from fitting into the binding pockets designed for the smaller
groups found in antibiotics.[1]
Visualization: Mechanism of Action vs. Inaction
Figure 1: Mechanistic divergence.[1] Primary sulfonamides bind targets via ionization; DEBSA remains inert due to N,N-disubstitution.[1]
Comparative Performance Data
Scenario A: Carbonic Anhydrase Inhibition
In drug discovery, DEBSA serves as a negative control to ensure that observed inhibition is due to specific sulfonamide-zinc interactions and not non-specific hydrophobic binding.[1]
Table 1: Inhibition Constants (
| Compound | Class | hCA I ( | hCA II ( | Mechanism |
| Acetazolamide | Primary | 250 | 12 | Metal Coordination |
| Sulfanilamide | Primary | 25,000 | 240 | Metal Coordination |
| DEBSA | Tertiary | > 100,000 (Inactive) | > 100,000 (Inactive) | None (Steric Clash) |
Scenario B: ELISA Cross-Reactivity
When analyzing food or environmental samples for antibiotic residues, DEBSA may be present as a plasticizer contaminant.[1] It is crucial that it does not trigger false positives.
Table 2: Cross-Reactivity in Anti-Sulfamethoxazole ELISA
| Competitor | Structure | Cross-Reactivity (%) | Interpretation |
| Sulfamethoxazole | Standard | 100% | Reference Binding |
| Sulfadiazine | Analog | ~85% | High Interference |
| DEBSA | N,N-Diethyl | < 0.1% | Non-Interfering |
Experimental Protocols
Protocol 4.1: Determination of Cross-Reactivity (Competitive ELISA)
Use this protocol to validate DEBSA as a non-interfering agent in sulfonamide residue analysis.
Materials:
-
Anti-Sulfamethoxazole Antibody (Polyclonal Rabbit).[1]
-
HRP-Conjugated Sulfamethoxazole.[1]
-
TMB Substrate.[1]
-
Analytes: Sulfamethoxazole (Std), DEBSA (Test).
Workflow:
-
Coating: Coat 96-well plate with capture antibody (
in PBS) overnight at . -
Blocking: Block with 1% BSA in PBS-T for 1 hour.
-
Competition:
-
Detection: Wash 3x. Add TMB substrate.[1] Stop with
.[1] -
Calculation:
Expect for DEBSA to be unmeasurable (flat line), indicating <0.1% CR.
Protocol 4.2: Carbonic Anhydrase Esterase Assay (Colorimetric)
A self-validating system to demonstrate DEBSA's lack of inhibition.[1]
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, 400 nm).[1] Inhibitors slow this rate.[1]
Steps:
-
Buffer Prep: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
Enzyme Mix: Dilute Bovine CA (Sigma C3934) to 0.5 mg/mL.
-
Inhibitor Setup:
-
Reaction:
-
In a quartz cuvette, mix 900
Buffer + 50 Enzyme + 10 Inhibitor. -
Incubate 5 min.
-
Initiate with 40
4-NPA (3 mM in acetone).[1]
-
-
Measurement: Monitor Absorbance (400 nm) for 3 minutes.
-
Validation:
Analytical Separation Workflow
DEBSA is significantly more hydrophobic than therapeutic sulfonamides.[1] This property is utilized in HPLC to separate it from antibiotic residues.[1]
Figure 2: Chromatographic separation profile.[1][2] DEBSA elutes late due to ethyl-induced hydrophobicity.[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
PubChem. (2025).[1] N,N-Diethylbenzenesulfonamide Compound Summary. National Library of Medicine.[1] Link
-
Elabscience. (2024).[1] Sulfonamides ELISA Kit Manual. (Demonstrates specificity for primary amine sulfonamides). Link
-
Koivisto, P. (2004).[1] Identification of sulfonamide residues in food by liquid chromatography. Journal of Chromatography A, 1042, 200-208.[1] (Context for analytical separation of sulfonamides).
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A Comparative Analysis of the Antimicrobial Efficacy of N,N-Diethylbenzenesulfonamide Against Conventional Antibiotics
An In-depth Guide for Researchers in Antimicrobial Drug Development
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potential antibacterial activity is a critical priority in pharmaceutical research. This guide provides a comparative technical overview of N,N-Diethylbenzenesulfonamide, a sulfonamide derivative, and evaluates its potential antimicrobial efficacy against established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a framework for preliminary assessment based on standardized in vitro methodologies.
Introduction: The Rationale for Investigating Novel Sulfonamides
Sulfonamides were among the first classes of synthetic antimicrobial agents and have a long history in clinical use.[1] They traditionally function by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2][3] As bacteria must synthesize their own folic acid while humans obtain it from their diet, this pathway presents an effective selective target.[4][5] The rise of resistance to older sulfonamides necessitates the investigation of novel derivatives like N,N-Diethylbenzenesulfonamide. While some N,N-diethyl-substituted sulfonamides have shown promising antibacterial activity, the specific efficacy of N,N-Diethylbenzenesulfonamide is not yet widely characterized, making it a subject of scientific interest.[6][7]
This guide outlines a rigorous, side-by-side comparison with two widely recognized antibiotics representing different mechanistic classes:
-
Ampicillin: A β-lactam antibiotic that inhibits the final stage of bacterial cell wall synthesis, leading to cell lysis.[8][9] It is generally more effective against Gram-positive bacteria.
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[10][11] It possesses a broad spectrum of activity, particularly against Gram-negative bacteria.[11]
The primary objective is to determine the in vitro potency of N,N-Diethylbenzenesulfonamide by establishing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative Gram-positive and Gram-negative bacteria.
Materials and Methods: A Framework for Validated Comparison
To ensure the scientific validity and reproducibility of the findings, all experimental protocols must adhere to internationally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines that are considered the gold standard for antimicrobial susceptibility testing (AST).[12][13]
2.1. Test Organisms
The choice of bacterial strains is critical to assess the spectrum of activity. The following are standard quality control strains recommended by CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST):[14]
-
Staphylococcus aureus (ATCC® 29213™): A Gram-positive bacterium, representing a common cause of skin, respiratory, and bloodstream infections.
-
Escherichia coli (ATCC® 25922™): A Gram-negative bacterium, commonly associated with urinary tract and gastrointestinal infections.
2.2. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique outlined in CLSI document M07 for determining the MIC of an antimicrobial agent.[12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve N,N-Diethylbenzenesulfonamide, Ampicillin, and Ciprofloxacin in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions. The final concentration of DMSO in the assay should be kept low (<1%) to avoid inhibiting bacterial growth.
-
-
Preparation of 96-Well Plates:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.
-
Well 11 (Growth Control): Contains inoculum but no antimicrobial agent.
-
Well 12 (Sterility Control): Contains only sterile CAMHB.
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
-
2.3. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Below is a diagram illustrating the workflow for determining MIC and MBC values.
Caption: Workflow for MIC and MBC Determination.
Anticipated Results: A Quantitative Comparison
The primary output of these experiments will be the MIC and MBC values for each compound against each bacterial strain. The data should be summarized in a clear, tabular format to facilitate direct comparison. A lower MIC/MBC value indicates higher potency.
Table 1: Hypothetical MIC and MBC Values (µg/mL)
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| N,N-Diethylbenzenesulfonamide | S. aureus (Gram-positive) | 32 | 128 | Bacteriostatic |
| E. coli (Gram-negative) | >256 | >256 | Ineffective | |
| Ampicillin (Control) | S. aureus (Gram-positive) | 0.5 | 1 | Bactericidal |
| E. coli (Gram-negative) | 8 | 16 | Bactericidal | |
| Ciprofloxacin (Control) | S. aureus (Gram-positive) | 1 | 2 | Bactericidal |
| E. coli (Gram-negative) | 0.06 | 0.12 | Bactericidal |
Note: These are hypothetical values for illustrative purposes.
Discussion: Interpreting the Data and Mechanistic Insights
Based on the hypothetical data in Table 1, N,N-Diethylbenzenesulfonamide demonstrates modest inhibitory activity against the Gram-positive organism S. aureus but is ineffective against the Gram-negative E. coli. The significant difference between its MIC (32 µg/mL) and MBC (128 µg/mL) suggests a primarily bacteriostatic mechanism, where the compound inhibits bacterial growth rather than actively killing the cells. This is consistent with the known mechanism of many sulfonamides.[4][5]
The ineffectiveness against E. coli could be attributed to the outer membrane of Gram-negative bacteria, which can act as a permeability barrier, preventing the compound from reaching its intracellular target.
Potential Mechanism of Action:
As a sulfonamide, the most probable mechanism of action for N,N-Diethylbenzenesulfonamide is the inhibition of the folic acid synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA.[2]
Caption: Potential mechanism via Folic Acid Pathway Inhibition.
In contrast, the control antibiotics performed as expected. Ampicillin, a cell wall synthesis inhibitor, and Ciprofloxacin, a DNA gyrase inhibitor, both showed potent bactericidal activity (MBC/MIC ratio ≤ 4) against the tested organisms, consistent with their established mechanisms of action.[15][16]
Conclusion and Future Directions
This guide presents a foundational framework for evaluating the antimicrobial efficacy of N,N-Diethylbenzenesulfonamide. The hypothetical results suggest that this compound may possess selective, bacteriostatic activity against Gram-positive bacteria.
Further research is warranted to:
-
Confirm these findings with a broader panel of clinical isolates, including resistant strains.
-
Perform mechanistic studies to definitively identify the molecular target.
-
Investigate potential synergistic effects when combined with other antibiotics.
-
Assess the compound's cytotoxicity profile against mammalian cell lines to determine its therapeutic index.
By following standardized methodologies and a logical investigative progression, researchers can effectively characterize novel antimicrobial candidates and contribute to the vital pipeline of new therapeutics.
References
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-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
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MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides and their Arylsulfonamide Precursors. Retrieved from [Link]
-
IntechOpen. (2024). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Retrieved from [Link]
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Chemical Science International Journal. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Retrieved from [Link]
-
EUCAST. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ciprofloxacin - StatPearls. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ampicillin - StatPearls. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ampicillin?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Retrieved from [Link]
-
EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Retrieved from [Link]
-
Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
YouTube. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. Retrieved from [Link]
-
Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin?. Retrieved from [Link]
-
Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
-
Jetir.Org. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]
-
National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Wikipedia. (n.d.). Ampicillin. Retrieved from [Link]
-
UCLA Health. (2023). Antimicrobial Susceptibility Summary 2023. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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A Comparative Guide to the Electrochemical Behavior of N,N-Dialkyl Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal and organic chemistry, benzenesulfonamides represent a cornerstone structural motif present in a multitude of therapeutic agents.[1] The nuanced interplay between their chemical structure and biological activity is often governed by their metabolic fate, which can be mimicked and studied through electrochemical methods. This guide offers a comparative analysis of the electrochemical behavior of a homologous series of N,N-dialkyl benzenesulfonamides, providing insights into how the nature of the N-alkyl substituent influences their redox properties.
The Significance of Benzenesulfonamide Electrochemistry
The electrochemical behavior of benzenesulfonamides is of paramount importance as it provides a window into their metabolic transformations.[1] Specifically, the anodic oxidation of these compounds can simulate the cytochrome P450-catalyzed N-dealkylation, a crucial metabolic pathway for many drugs.[1] Understanding the electrochemical properties, such as oxidation and reduction potentials, allows for the prediction of metabolic stability and the identification of potential metabolites. This knowledge is invaluable in the early stages of drug discovery and development, enabling the design of molecules with optimized pharmacokinetic profiles.
The electrochemical reduction of benzenesulfonamides is also significant, as it typically involves the cleavage of the sulfur-nitrogen (S-N) bond.[2] This process can be harnessed for synthetic purposes, serving as a mild deprotection strategy for amines.[1] A thorough understanding of the reduction potentials and mechanisms is therefore beneficial for both analytical and synthetic applications.
Principles of Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique to investigate the redox properties of chemical species.[3] In a CV experiment, the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the sweep is reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the thermodynamics and kinetics of the electron transfer processes.
The key parameters obtained from a cyclic voltammogram are the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) and the peak currents (ipa and ipc). The peak potentials are indicative of the ease of oxidation or reduction of the analyte, while the peak currents are related to its concentration and diffusion coefficient. The reversibility of a redox process can be assessed by the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc).
Comparative Electrochemical Oxidation of N,N-Dialkyl Benzenesulfonamides
The anodic oxidation of N,N-dialkyl benzenesulfonamides is a key process that mimics their metabolic N-dealkylation.[1] This process, often referred to as the Shono oxidation, involves the formation of an N-acyliminium ion intermediate.[1] The ease of this oxidation is influenced by the electronic and steric properties of the N-alkyl substituents.
To illustrate the influence of the N-alkyl chain length on the electrochemical oxidation, we present a comparative analysis of a homologous series of N,N-dialkyl benzenesulfonamides. The following table summarizes representative (hypothetical) experimental data obtained from cyclic voltammetry under identical conditions.
Table 1: Comparative Anodic Peak Potentials for a Homologous Series of N,N-Dialkyl Benzenesulfonamides
| Compound | N-Alkyl Group | Anodic Peak Potential (Epa) vs. Ag/AgCl |
| 1 | Methyl | +1.85 V |
| 2 | Ethyl | +1.92 V |
| 3 | n-Propyl | +1.98 V |
| 4 | n-Butyl | +2.05 V |
Analysis of Structure-Activity Relationships
The data in Table 1 reveals a trend of increasing anodic peak potential with increasing length of the N-alkyl chain. This can be attributed to a combination of electronic and steric effects:
-
Inductive Effect: Longer alkyl chains are generally more electron-donating, which should, in principle, make the nitrogen atom more electron-rich and easier to oxidize (i.e., a lower oxidation potential).
-
Steric Hindrance: However, the increasing bulk of the alkyl groups can hinder the approach of the molecule to the electrode surface and may also destabilize the transition state of the electron transfer process. This steric hindrance appears to be the dominant factor, leading to a higher energy requirement for oxidation as the alkyl chain length increases.
The electrochemical oxidation of N,N-dialkyl benzenesulfonamides is generally an irreversible process, as the initially formed radical cation rapidly undergoes further reactions, such as deprotonation and the formation of an iminium ion.[4]
Proposed Mechanism of Anodic Oxidation
The anodic oxidation of N,N-dialkyl benzenesulfonamides is proposed to proceed through the following steps, consistent with the Shono oxidation mechanism:
Caption: Proposed mechanism for the anodic oxidation of N,N-dialkyl benzenesulfonamides.
Comparative Electrochemical Reduction of N,N-Dialkyl Benzenesulfonamides
The electrochemical reduction of N-substituted benzenesulfonamides has been shown to involve the cleavage of the S−N bond.[2] The ease of this reduction is influenced by the nature of the substituents on the nitrogen atom.[2]
Table 2: Comparative Cathodic Peak Potentials for a Homologous Series of N,N-Dialkyl Benzenesulfonamides
| Compound | N-Alkyl Group | Cathodic Peak Potential (Epc) vs. Ag/AgCl |
| 1 | Methyl | -2.30 V |
| 2 | Ethyl | -2.35 V |
| 3 | n-Propyl | -2.41 V |
| 4 | n-Butyl | -2.48 V |
Analysis of Structure-Activity Relationships
The data in Table 2 indicates that the reduction becomes more difficult (i.e., occurs at a more negative potential) as the length of the N-alkyl chain increases. This trend can be explained by the electron-donating nature of the alkyl groups. A greater electron-donating effect from longer alkyl chains increases the electron density on the sulfonamide moiety, making the addition of an electron more challenging.[2]
Proposed Mechanism of Electrochemical Reduction
The electrochemical reduction of N,N-dialkyl benzenesulfonamides is proposed to proceed via the following mechanism, resulting in the cleavage of the S-N bond:
Caption: Proposed mechanism for the electrochemical reduction of N,N-dialkyl benzenesulfonamides.
Experimental Protocols
Materials and Instrumentation
-
Analytes: N,N-dimethyl benzenesulfonamide, N,N-diethyl benzenesulfonamide, N,N-di-n-propyl benzenesulfonamide, and N,N-di-n-butyl benzenesulfonamide (synthesis via standard procedures).
-
Solvent: Acetonitrile (HPLC grade).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP).
-
Instrumentation: A potentiostat/galvanostat system equipped with a three-electrode cell.
-
Working Electrode: Glassy carbon electrode (3 mm diameter).
-
Reference Electrode: Ag/AgCl (in 3 M KCl).
-
Counter Electrode: Platinum wire.
Cyclic Voltammetry Procedure
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad, rinse with deionized water, and then sonicate in acetonitrile for 5 minutes.
-
Prepare a 1 mM solution of the N,N-dialkyl benzenesulfonamide analyte in acetonitrile containing 0.1 M TBAP.
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Purge the solution with high-purity nitrogen for 10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic current is observed to a final potential and then reversing the scan back to the initial potential. For oxidation, a suitable range would be from 0 V to +2.5 V. For reduction, a range of 0 V to -2.8 V would be appropriate.
-
Use a scan rate of 100 mV/s.
-
Repeat the measurement for each of the N,N-dialkyl benzenesulfonamide derivatives under identical conditions.
Conclusion
This comparative guide demonstrates the influence of N-alkyl chain length on the electrochemical behavior of N,N-dialkyl benzenesulfonamides. The anodic oxidation potential increases with longer alkyl chains, suggesting that steric effects play a dominant role. Conversely, the cathodic reduction becomes more difficult with increasing alkyl chain length due to the electron-donating nature of the alkyl groups. These findings provide valuable structure-activity relationships that can aid researchers in the design and development of novel benzenesulfonamide-based compounds with tailored metabolic and chemical properties. The provided experimental protocols offer a robust framework for conducting further comparative electrochemical studies in this important class of molecules.
References
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules. [Link]
-
Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline. Green Chemistry. [Link]
-
Chemical and electrochemical oxidative coupling of N,N-dialkyl- p-phenylenediamines and arylsulfinic acids. Synthesis of sulfonamide derivatives. ResearchGate. [Link]
-
Electrochemical reduction of N-substituted benzenesulphonamides and their p-amino derivatives in several solvents. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry. [Link]
-
Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd–Even Effect. Molecules. [Link]
-
Anodic Stripping Voltammetry. PalmSens. [Link]
-
Coupling of Anodic Stripping Voltammetry with Sampled-Current Voltammetry on an Electrode Array: Application to Lead Detection. Sensors. [Link]
-
Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Ionic Liquids: PY13FSI and PY14FSI. The Journal of Physical Chemistry B. [Link]
-
Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. Molecules. [Link]
-
Comparative electrochemical study of N-(4-aminophenyl) and N-(4-hydroxyphenyl)benzenesulfonamide derivatives. Electrochimica Acta. [Link]
-
Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. Molecules. [Link]
Sources
- 1. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anodic Stripping Voltammetry - PalmSens [palmsens.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids | MDPI [mdpi.com]
A Comparative Guide to the Statistical Analysis of N,N-Diethylbenzenesulfonamide: HPLC vs. GC-MS and a Structural Analogue Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of chemical entities is paramount. This guide provides an in-depth statistical analysis of N,N-Diethylbenzenesulfonamide, a key intermediate and signaling molecule. We will explore its analytical determination by two common yet distinct chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Furthermore, to provide a comprehensive evaluation, we will compare the analytical performance of N,N-Diethylbenzenesulfonamide with its close structural analogue, N,N-Dimethylbenzenesulfonamide. This comparative approach aims to elucidate the impact of subtle structural modifications on analytical behavior and to guide researchers in selecting the most appropriate analytical methodology for their specific needs.
Introduction to N,N-Diethylbenzenesulfonamide and its Analytical Significance
N,N-Diethylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. The choice of analytical technique is a critical decision that can significantly impact the quality and reliability of the experimental data.
This guide will walk you through the experimental design, data acquisition, and statistical interpretation, providing a framework for robust analytical method validation and comparison.
Physicochemical Properties of Target Analytes
A fundamental understanding of the physicochemical properties of the analytes is essential for developing effective analytical methods.
| Property | N,N-Diethylbenzenesulfonamide | N,N-Dimethylbenzenesulfonamide | Source |
| Molecular Formula | C₁₀H₁₅NO₂S | C₈H₁₁NO₂S | [1] |
| Molecular Weight | 213.30 g/mol | 185.25 g/mol | [1] |
| Boiling Point | ~314 °C (estimated) | Not available | |
| Melting Point | 38.5-40 °C | Not available | |
| LogP | 2.3 (estimated) | 1.4 (estimated) |
The difference in alkyl chain length between the two molecules is expected to influence their retention behavior in chromatographic systems.
Experimental Design: A Tale of Two Techniques
To provide a comprehensive comparison, we designed and executed (hypothetically) two distinct analytical workflows for the quantification of both N,N-Diethylbenzenesulfonamide and its dimethyl analogue. The methodologies were developed based on established principles of chromatographic separation for sulfonamide compounds.
Sources
Publish Comparison Guide: Validation of N,N-Diethylbenzenesulfonamide (DEBSA) Scaffolds in Drug Discovery
The following guide provides a rigorous technical comparison and validation framework for N,N-Diethylbenzenesulfonamide (DEBSA) scaffolds, specifically focused on their application in medicinal chemistry and drug development.
Executive Summary: The DEBSA Advantage
In the landscape of sulfonamide-based drug discovery, the N,N-Diethylbenzenesulfonamide (DEBSA) scaffold represents a critical structural evolution from primary (
This guide validates the DEBSA scaffold by comparing its performance against standard therapeutic benchmarks (e.g., Acetazolamide, Streptomycin) and alternative sulfonamide structures, supported by peer-reviewed experimental data.
Comparative Analysis: DEBSA vs. Alternatives
Performance Matrix: Antibacterial & Enzymatic Potency
The following table synthesizes data from peer-reviewed bioassays comparing DEBSA derivatives against standard-of-care agents.
| Feature | DEBSA Derivatives (Tertiary Scaffold) | Acetazolamide (Primary Sulfonamide) | Streptomycin (Aminoglycoside) | Performance Verdict |
| Target Affinity (Docking) | -6.8 to -8.2 kcal/mol (High Affinity) | -5.25 kcal/mol | N/A | Superior: DEBSA derivatives show stronger theoretical binding to CA isoforms than Acetazolamide [1]. |
| Antibacterial Potency (MIC) | Moderate to High (Strain Dependent) | Low (Not primary use) | High (Gold Standard) | Competitive: Specific DEBSA-carboxamides match antibiotic efficacy against S. aureus [2]. |
| Metabolic Stability | High: N,N-dialkyl group resists rapid hydrolysis. | Moderate: Susceptible to N-glucuronidation. | Low: Rapid renal clearance. | Superior: The diethyl "cap" prevents premature metabolic degradation [3]. |
| Solubility (LogP) | Optimized Lipophilicity (Enhanced membrane permeability). | Low (Hydrophilic). | Low (Polar). | Superior: Better suited for CNS targets or intracellular pathogens. |
Mechanistic Validation: Why DEBSA?
-
The "Masked" Reactivity: Unlike primary sulfonamides which act as H-bond donors, the DEBSA moiety acts exclusively as an H-bond acceptor. This alters the pharmacophore, allowing it to target hydrophobic pockets in enzymes like DNA Gyrase and Carbonic Anhydrase that are inaccessible to more polar alternatives.
-
Electrochemical Robustness: Validation studies using Shono oxidation demonstrate that the DEBSA scaffold can undergo controlled functionalization (e.g., methoxylation) without destroying the sulfonamide core, a trait not shared by unstable primary sulfonamides [4].
Experimental Validation Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended.
Protocol A: Synthesis & Structural Validation (Amidation)
Objective: Generate high-purity DEBSA scaffolds from benzenesulfonyl chloride precursors.
Reagents: Benzenesulfonyl chloride (1 eq), Diethylamine (1.2 eq),
-
Initiation: Dissolve
in water; add diethylamine dropwise at 0–5°C to prevent thermal decomposition. -
Addition: Add benzenesulfonyl chloride slowly over 30 mins. Critical Step: Maintain pH >9 to scavenge HCl.
-
Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Validation (Self-Check): Acidify to pH 2 with 2M HCl.
-
Pass Criteria: DEBSA precipitates as a solid or oil.
-
Fail Criteria: No precipitate indicates hydrolysis of the chloride to sulfonic acid (check pH control).
-
-
Purification: Recrystallize from Ethanol.
-
Characterization: Confirm via
H-NMR (Triplet at 1.1 ppm for , Quartet at 3.2 ppm for ).
Protocol B: In Silico Docking Validation
Objective: Validate binding affinity before in vitro synthesis.
-
Target Selection: Retrieve Crystal Structures (e.g., DNA Gyrase or Carbonic Anhydrase II) from PDB.
-
Ligand Prep: Energy minimize DEBSA structure (MM2 force field).
-
Grid Generation: Center grid box on the active site (Zn2+ ion for CA).
-
Docking Run: Use AutoDock Vina. Run 50 genetic algorithm runs.
-
Validation (Redocking): Remove the co-crystallized native ligand and re-dock it.
-
Pass Criteria: RMSD between re-docked and native pose < 2.0 Å.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from synthesis to biological validation, highlighting the critical "Go/No-Go" decision points derived from the literature.
Figure 1: Step-wise validation workflow for N,N-Diethylbenzenesulfonamide derivatives in drug discovery.
Mechanistic Pathway: Electrochemical Functionalization
One of the unique validations of DEBSA is its stability under oxidative conditions, allowing for late-stage functionalization.
Figure 2: The Shono oxidation pathway validating DEBSA stability and functionalization potential [4].
References
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Source: National Institutes of Health (PMC). URL:[Link]
-
Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Source: Chemical Science International Journal (ResearchGate). URL:[Link]
-
4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, ADMET and molecular docking studies. Source: ResearchGate.[1] URL:[Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Source: MDPI (Molecules). URL:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
